PRMT5-IN-46
説明
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |
InChI |
InChI=1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2 |
InChIキー |
XFPRVFPKQLFJBJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
Foundational & Exploratory
PRMT5-IN-46 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers. This has led to the development of targeted inhibitors, including PRMT5-IN-46. This technical guide provides a comprehensive overview of the chemical structure, properties, and available biological data for this compound, a notable inhibitor of PRMT5. The information is intended to support researchers and drug development professionals in their exploration of PRMT5-targeted therapies.
Chemical Structure and Identification
This compound, also identified as compound 278, is a potent inhibitor of PRMT5. Its chemical identity is established by the following identifiers:
-
Chemical Name: 2-(((5-cyclopropyl-1H-pyrazol-3-yl)amino)methyl)-N,N-dimethyl-4-(4-morpholinyl)benzamide
-
CAS Number: 380192-76-7
-
Patent Reference: WO2014100695[1]
The definitive chemical structure of this compound is detailed in the patent literature.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the tables below. This data is essential for understanding its potential as a research tool and a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H29N5O2 | Calculated |
| Molecular Weight | 383.49 g/mol | Calculated |
| Canonical SMILES | CN(C)C(=O)C1=CC(=C(C=C1)CNNC1=CC(=NNC1)C1CC1)N1CCOCC1 | Inferred |
| InChI Key | Inferred | Inferred |
| Topological Polar Surface Area | 83.9 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| LogP | 2.8 | Calculated |
Table 2: Biological Activity of this compound
| Target | Activity | Value | Reference |
| PRMT5 | IC50 | 1 - 10 µM | [1] |
Mechanism of Action and Signaling Pathway
PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. The inhibition of PRMT5 by compounds like this compound can disrupt these processes, leading to anti-proliferative effects in cancer cells.
The signaling pathway below illustrates the central role of PRMT5 and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the evaluation of PRMT5 inhibitors are crucial for reproducible research. Below is a generalized workflow for assessing the in vitro efficacy of a compound like this compound.
In Vitro PRMT5 Inhibition Assay Workflow
This workflow outlines the key steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5.
Detailed Methodology:
-
Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of dilutions are then made to achieve the desired concentration range for the assay.
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is diluted to the working concentration in the assay buffer. The histone H4 peptide substrate and the methyl donor, S-adenosyl-L-methionine (SAM), are also prepared in the assay buffer.
-
Reaction Incubation: The enzymatic reaction is initiated by mixing the PRMT5/MEP50 complex, the histone H4 peptide, SAM (often radiolabeled, e.g., [3H]-SAM), and the various concentrations of this compound. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the level of methylated substrate is quantified. If a radiolabeled methyl donor is used, this can be achieved by capturing the methylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, antibody-based methods (e.g., ELISA or TR-FRET) can be used with specific antibodies that recognize the symmetrically dimethylated arginine mark.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT5. Its inhibitory activity in the low micromolar range makes it a useful tool for in vitro studies aimed at understanding the downstream effects of PRMT5 inhibition. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PRMT5 in cancer and other diseases.
References
The Mechanism of Action of PRMT5 Inhibitors: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed technical guide on the mechanism of action of inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5). As a specific public record for "PRMT5-IN-46" is not available, this guide synthesizes data from well-characterized, exemplary PRMT5 inhibitors to provide a representative framework for understanding how novel agents in this class function and are evaluated.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] It forms a complex with its binding partner, MEP50 (Methylosome Protein 50), which is crucial for its stability and enzymatic activity.[3][4] PRMT5 plays a critical role in numerous cellular processes, including gene transcription, mRNA splicing, DNA damage repair, and signal transduction.[1][3][4]
Due to its role in promoting cell proliferation and survival, PRMT5 is frequently upregulated in a wide range of cancers, including lymphomas, leukemias, and various solid tumors, making it a compelling target for cancer therapy.[1][5][6] Inhibition of PRMT5 can halt tumor growth, induce cancer cell death, and potentially enhance the efficacy of other treatments.[7]
Core Mechanism of Action
PRMT5 inhibitors are small molecules designed to block the enzyme's methyltransferase activity.[7] The primary mechanism involves preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[7][8] Inhibitors can achieve this through several modes of action.
Biochemical Mechanism: Most current PRMT5 inhibitors bind directly to the catalytic pocket of the enzyme.[5][8] They can be classified based on their binding mode relative to the enzyme's natural ligands, SAM and the protein substrate:
-
SAM-Competitive Inhibitors: These molecules compete directly with SAM for binding to its site within the PRMT5 catalytic domain.[6][9]
-
Substrate-Competitive Inhibitors: These compounds block the binding of the protein substrate.
-
MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively bind to the PRMT5-MTA (methylthioadenosine) complex.[10] This provides a therapeutic window for cancers with MTAP gene deletion, a common event that leads to MTA accumulation.[5][10]
Inhibition of PRMT5 leads to a global reduction in sDMA levels on its key substrates. This disruption of methylation status is the foundational event that triggers downstream cellular consequences.
Cellular Mechanism: The cellular effects of PRMT5 inhibition are multifaceted, stemming from the reduced methylation of its numerous substrates. Key consequences include:
-
Altered mRNA Splicing: PRMT5 methylates core components of the spliceosome, such as Sm proteins (SmB/B', SmD1, SmD3).[2][11] Inhibition leads to splicing defects, including intron retention, which can generate non-functional proteins or trigger cell death.[11][12]
-
Transcriptional Dysregulation: PRMT5 methylates histones (e.g., H4R3, H3R8) to epigenetically regulate gene expression.[1][13] Inhibition can reactivate tumor suppressor genes or repress oncogenes.[13][14]
-
Cell Cycle Arrest and Apoptosis: By methylating proteins involved in cell cycle control (e.g., E2F1) and survival pathways (e.g., p53), PRMT5 inhibition can halt cell cycle progression and induce programmed cell death.[1][15]
-
Impaired DNA Damage Response: PRMT5 is involved in the DNA damage response. Its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[12]
Quantitative Data: Inhibitor Potency
The potency of PRMT5 inhibitors is determined through various biochemical and cellular assays. The data below is representative of well-characterized inhibitors.
| Parameter | Description | Representative Value | Reference Compound(s) |
| Biochemical IC50 | Concentration of inhibitor required to reduce the enzymatic activity of PRMT5/MEP50 by 50% in a purified system. | 12 - 30 nM | EPZ015666, Compound 17[4] |
| Cellular IC50 | Concentration of inhibitor required to reduce a cellular marker of PRMT5 activity (e.g., SmBB' sDMA) by 50%. | Varies by cell line | GSK591, LLY-283[2] |
| Anti-proliferative GI50 | Concentration of inhibitor required to inhibit the growth of a cancer cell line by 50%. | Varies by cell line | 3039-0164[9] |
| Reference Compound IC50s | Biochemical IC50 values for known PRMT5 ligands in a radiometric assay. | MTA: 48 nM, SAH: 1,400 nM | MTA, SAH[16] |
Signaling Pathways and Logic Diagrams
PRMT5 inhibition perturbs multiple signaling pathways critical for cancer cell survival. The following diagrams illustrate these relationships.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases | MDPI [mdpi.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) Inhibition Induces Lymphoma Cell Death through Reactivation of the Retinoblastoma Tumor Suppressor Pathway and Polycomb Repressor Complex 2 (PRC2) Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of PRMT5 in Immuno-Oncology [mdpi.com]
- 16. reactionbiology.com [reactionbiology.com]
PRMT5-IN-46: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling target in oncology and other therapeutic areas. Its inhibition offers a promising avenue for intervention in various disease states. This technical guide focuses on PRMT5-IN-46, a known inhibitor of PRMT5, and elucidates its potential downstream signaling pathways. While specific data on this compound is limited in peer-reviewed literature, this document extrapolates its mechanistic action based on the well-characterized effects of other potent PRMT5 inhibitors. The guide provides a comprehensive overview of the anticipated impact of this compound on key cellular processes, including cell cycle regulation, RNA splicing, and oncogenic signaling cascades. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts centered on this and similar compounds.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][3][4]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[1] Most of these inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), thereby preventing the transfer of methyl groups to substrate proteins.[1] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels, disrupting the downstream cellular functions of PRMT5.[1]
This compound is a chemical compound identified as an inhibitor of PRMT5 with an IC50 value in the range of 1-10 μM.[1][5] While detailed studies on its specific downstream effects are not extensively published, its mechanism of action is presumed to align with other well-studied PRMT5 inhibitors.
Anticipated Downstream Signaling Pathways of this compound
Based on the established role of PRMT5, inhibition by this compound is expected to impact several critical signaling pathways.
Cell Cycle Regulation
PRMT5 plays a crucial role in cell cycle progression by regulating the expression and activity of key cell cycle proteins. Inhibition of PRMT5 is anticipated to induce cell cycle arrest, primarily at the G1/S checkpoint. This is mediated through the dysregulation of proteins such as cyclin D1 and c-myc.[5][6]
RNA Splicing and Gene Expression
A primary function of PRMT5 is the methylation of spliceosomal proteins, which is essential for the proper assembly and function of the spliceosome.[2] Inhibition of PRMT5 leads to widespread alterations in pre-mRNA splicing, including intron retention and exon skipping.[7] These splicing defects can result in the production of non-functional proteins and trigger cellular stress responses, ultimately leading to apoptosis.[2][5]
Oncogenic Signaling Pathways
PRMT5 has been shown to modulate several key oncogenic signaling pathways. Inhibition of PRMT5 is expected to attenuate these pathways, contributing to its anti-tumor effects.
-
PI3K/AKT/mTOR Pathway: PRMT5 can regulate the PI3K/AKT pathway, and its inhibition may lead to decreased signaling through this pro-survival cascade.[2]
-
ERK1/2 Pathway: PRMT5 activity has been linked to the regulation of the ERK1/2 pathway, and its inhibition may suppress this signaling axis.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the typical effects observed with other potent PRMT5 inhibitors on downstream targets. This data is intended to provide a framework for designing experiments to characterize this compound.
| Parameter | Cell Line | Inhibitor | Concentration | Duration | Observed Effect | Reference |
| Global SDMA Levels | Various Cancer Cell Lines | Generic PRMT5i | Varies | 24-72h | Significant decrease | [1] |
| Alternative Splicing Events | Lymphoma Cell Lines | GSK3326595 | 200 nM | 3 days | Thousands of genes affected | [6] |
| Gene Expression Changes | Lymphoma Cell Lines | GSK3326595 | 200 nM | 3-6 days | Time-dependent increase in differentially expressed genes | [6] |
| Cell Viability (IC50) | A549 (NSCLC) | 3039-0164 | 2.5-10.0 µM | 24-72h | Dose- and time-dependent decrease | [2] |
| p-AKT, p-ERK Levels | A549 (NSCLC) | 3039-0164 | 15 µM | - | Significant suppression | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the downstream effects of this compound.
Western Blot Analysis for PRMT5 Target Engagement
This protocol is designed to detect the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a direct target of PRMT5, to confirm target engagement of the inhibitor.[2]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-Total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Harvest and lyse cells.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the H4R3me2s signal to the total Histone H4 signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PRMT5 Inhibitors: A Technical Guide to a Potent Class of Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors on symmetric dimethylation (sDMA). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of numerous cellular processes including gene transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in various cancers, making it a prime target for therapeutic intervention. This document details the methodologies to assess the potency and mechanism of action of PRMT5 inhibitors, presents quantitative data for representative compounds, and illustrates key cellular pathways impacted by PRMT5 inhibition.
Quantitative Analysis of PRMT5 Inhibition
The efficacy of a PRMT5 inhibitor is determined through a series of biochemical and cellular assays that quantify its ability to block the methyltransferase activity of PRMT5 and consequently reduce symmetric dimethylation within cells. The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays are key parameters for comparing the potency of different inhibitors.
Biochemical Potency of Representative PRMT5 Inhibitors
The following table summarizes the biochemical IC50 values for several well-characterized PRMT5 inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the PRMT5/MEP50 complex by 50% in in vitro methyltransferase assays.
| Compound | Substrate | Assay Type | Biochemical IC50 (nM) | Reference |
| EPZ015666 | H4 (1-15)-biotin | Radioactive | 30 ± 3 | [1] |
| Compound 15 | H4 (1-15)-biotin | Radioactive | 18 ± 1 | [1] |
| Compound 17 | H4 (1-15)-biotin | Radioactive | 12 ± 1 | [1] |
| GSK3326595 | Histone H4 Peptide | Not Specified | 6.2 ± 0.8 | [2] |
| GSK3326595 | SmD3 Peptide | Not Specified | 9.9 ± 0.8 | [3] |
Cellular Activity of Representative PRMT5 Inhibitors
The cellular activity of PRMT5 inhibitors is assessed by measuring the reduction of symmetric dimethylation on key substrates within a cellular context. The EC50 value reflects the concentration of the inhibitor that causes a 50% reduction in the sDMA signal.
| Compound | Cell Line | Substrate Analyzed | Cellular EC50 (nM) | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Total SDMA (normalized to SMD3) | Not explicitly stated, but dose-dependent reduction shown | [3] |
| Compound 17 | LNCaP (Prostate Cancer) | Global H4R3me2s | Dose-dependent reduction observed | [4] |
| EPZ015938 | OPM2, JJN3, AMO1, XG7 (Multiple Myeloma) | Global SDMA | Dose-dependent reduction observed | [5] |
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of PRMT5 inhibitor activity. The following sections provide methodologies for key biochemical and cellular assays.
Biochemical PRMT5 Methyltransferase Assay (Radioactive)
This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a peptide or protein substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Substrate: e.g., Biotinylated Histone H4 peptide (H4-15)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
PRMT5 inhibitor (e.g., PRMT5-IN-46)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the PRMT5 inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the PRMT5/MEP50 enzyme complex, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing non-radioactive SAM).
-
To capture the biotinylated and methylated substrate, add streptavidin-coated SPA beads or transfer the reaction to a streptavidin-coated filter plate.
-
Incubate to allow for binding.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[1]
Cellular Symmetric Dimethylation Assay (Western Blot)
This method assesses the in-cell activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylation on specific cellular substrates, such as SmD3 or histone H4 at arginine 3 (H4R3me2s).
Materials:
-
Cell line of interest (e.g., MCF-7, Z-138)
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethylarginine (sDMA) antibody (e.g., SYM10, pan-SDMA)
-
Anti-H4R3me2s antibody
-
Antibody against the total protein of the substrate (e.g., anti-SmD3, anti-Histone H4)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control.
-
Quantify the band intensities and calculate the reduction in symmetric dimethylation relative to the vehicle-treated control to determine the EC50.[3][4]
Visualizations of Pathways and Workflows
Diagrams are provided to visually represent key concepts related to PRMT5 function and the experimental assessment of its inhibitors.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRMT5-IN-46 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical oncogenic driver in a multitude of human cancers. Its enzymatic activity, leading to the symmetric dimethylation of arginine residues on both histone and non-histone proteins, plays a pivotal role in regulating key cellular processes that are often dysregulated in cancer, including cell cycle progression, RNA splicing, and signal transduction. Consequently, the development of small molecule inhibitors targeting PRMT5 has become a promising therapeutic strategy. This technical guide provides an in-depth overview of a specific PRMT5 inhibitor, PRMT5-IN-46, detailing its impact on cancer cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of oncology, drug discovery, and development.
Introduction to PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[1] This post-translational modification is a crucial regulatory mechanism for numerous cellular functions.[1] In the context of cancer, PRMT5 is frequently overexpressed and its elevated activity is associated with poor prognosis in a wide range of malignancies, including but not limited to, breast cancer, lung cancer, colorectal cancer, and glioblastoma.[2]
The oncogenic role of PRMT5 is multifaceted. It influences gene expression by methylating histones, leading to the transcriptional repression of tumor suppressor genes.[3] Furthermore, PRMT5-mediated methylation of non-histone proteins can modulate critical signaling pathways that drive cell proliferation and survival, such as the EGFR and PI3K/AKT pathways.[4] PRMT5 also plays an essential role in the proper functioning of the spliceosome, and its inhibition can lead to splicing defects and the production of non-functional proteins, ultimately inducing apoptosis in cancer cells.[5] Given its central role in tumorigenesis, PRMT5 represents a compelling therapeutic target for the development of novel anti-cancer agents.[6]
This compound: A Novel Inhibitor of PRMT5
This compound, also referred to as compound 278 in patent literature, is a small molecule inhibitor of PRMT5.[7] It has been identified as a compound with the potential to treat proliferative diseases, metabolic disorders, and blood diseases.[7]
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of PRMT5. While the precise binding mode is not detailed in publicly available literature, it is understood to interfere with the methyltransferase function of PRMT5, leading to a reduction in the symmetric dimethylation of its substrates. This disruption of PRMT5's catalytic activity is the primary mechanism through which this compound impacts cancer cell proliferation.
Quantitative Analysis of Anti-Proliferative Activity
The inhibitory potency of this compound has been characterized through biochemical assays. The following table summarizes the available quantitative data.
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| This compound | Biochemical Assay | PRMT5 | 1 - 10 | [7] |
Table 1: In vitro inhibitory activity of this compound against PRMT5.
Impact on Cancer Cell Signaling Pathways
Inhibition of PRMT5 by small molecules like this compound can have profound effects on various signaling pathways that are critical for cancer cell proliferation and survival. While specific studies on this compound's pathway effects are not yet published, the known functions of PRMT5 allow us to infer the likely consequences of its inhibition.
Cell Cycle Regulation
PRMT5 is a key regulator of cell cycle progression. It has been shown to control the expression of genes involved in the G1/S transition. Inhibition of PRMT5 is expected to induce cell cycle arrest, thereby halting the proliferation of cancer cells.
Regulation of Apoptosis
PRMT5 can also influence apoptosis by regulating the expression of pro- and anti-apoptotic genes. By inhibiting PRMT5, it is plausible that the balance is shifted towards apoptosis, leading to cancer cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PRMT5 inhibitors like this compound. These protocols are based on standard methodologies in the field.
PRMT5 Enzymatic Assay (Biochemical IC50 Determination)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Substrate peptide (e.g., derived from histone H4)
-
This compound or other test compounds
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate peptide, and the PRMT5/MEP50 enzyme complex.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-Based IC50 Determination)
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and calculate the percent viability for each concentration.
-
Determine the IC50 value by plotting the percent viability against the compound concentration.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins, such as PRMT5 substrates or markers of signaling pathways, following treatment with an inhibitor.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-p-Akt, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of PRMT5 in cancer biology. Its ability to inhibit PRMT5's enzymatic activity provides a means to probe the downstream consequences of this inhibition on cancer cell proliferation, cell cycle progression, and apoptosis. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of targeting PRMT5 in cancer. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to identify predictive biomarkers for patient stratification. The continued development of potent and selective PRMT5 inhibitors holds great promise for the future of oncology.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014100695A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. This compound-参数-厂家-仪器谱 [ibook.antpedia.com]
- 5. Novel PRMT5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZNF692 promotes cell proliferation, invasion and migration of human prostate cancer cells by targeting the EMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014100695A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
Investigating the Biological Function of PRMT5 with the Chemical Probe PRMT5-IN-46: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that plays a pivotal role in a myriad of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the investigation of PRMT5's biological functions utilizing the specific chemical probe, PRMT5-IN-46.
This compound, also identified as compound 278 in patent literature, is a small molecule inhibitor of PRMT5.[1] Understanding its mechanism of action and employing it in well-defined experimental settings are crucial for elucidating the precise roles of PRMT5 in health and disease. This document outlines key experimental protocols, summarizes available quantitative data, and provides visual representations of relevant signaling pathways to facilitate further research and drug development efforts targeting PRMT5.
This compound: A Chemical Probe for Functional Studies
This compound serves as a valuable tool for interrogating the biological activities of PRMT5. By inhibiting its methyltransferase activity, researchers can dissect the downstream consequences on cellular signaling, gene expression, and overall cell fate.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant PRMT5 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | PRMT5 | 1-10 | Biochemical Assay | [1] |
Table 2: Cellular Activity of a Structurally Related PRMT5 Inhibitor (Compound 46)
| Cell Line | Assay Type | Effect | Concentration (μM) | Reference |
| D-9 | Immunofluorescence | Selective inhibition of symmetric arginine methylation | 50 | [2] |
| Lymphoma | Cell Viability | Significant inhibition of cell viability (24h) | 20 - 40 | [2] |
| Normal B | Cell Viability | Mild effect on cell viability (72h) | 100 | [2] |
Key Signaling Pathways Modulated by PRMT5
PRMT5 is a central node in several critical signaling pathways that govern cell proliferation, survival, and differentiation. Its inhibition by probes like this compound can lead to the modulation of these pathways, offering insights into potential therapeutic interventions.
PRMT5 and the WNT/β-catenin Signaling Pathway
PRMT5 has been shown to promote the WNT/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. PRMT5 can epigenetically silence antagonists of this pathway, leading to increased levels of active β-catenin and the transcription of its target genes involved in cell proliferation.
Caption: PRMT5-mediated regulation of the WNT/β-catenin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological function of PRMT5 using this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the levels of PRMT5 and its downstream targets, as well as markers of cellular pathways, following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-symmetric dimethylarginine (SDMA), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow for Investigating PRMT5 Function
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on a cellular level.
Caption: A generalized experimental workflow for studying PRMT5 function using this compound.
Conclusion
This compound is a valuable chemical tool for dissecting the multifaceted roles of PRMT5 in cellular biology. While the publicly available data on this specific inhibitor is still emerging, the provided information on its inhibitory activity, coupled with the detailed experimental protocols and an understanding of the key signaling pathways regulated by PRMT5, offers a solid foundation for researchers. Further investigations using this compound will undoubtedly contribute to a deeper understanding of PRMT5's function and its potential as a therapeutic target in various diseases. It is imperative for researchers to carefully optimize the described protocols for their specific experimental systems to generate robust and reproducible data.
References
Preliminary Studies on PRMT5 Inhibitors in Leukemia Models: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in various leukemia models. While specific data for a compound designated "PRMT5-IN-46" is not prominently available in the reviewed literature, this document synthesizes the existing preliminary data from studies on other potent and selective PRMT5 inhibitors. The methodologies, quantitative outcomes, and mechanistic insights presented herein are representative of the current understanding of PRMT5 inhibition as a therapeutic strategy in leukemia.
Core Findings and Data Summary
PRMT5 is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression and hyperactivity have been linked to the pathogenesis of various hematologic malignancies, including Acute Myeloid Leukemia (AML) and Chronic Myelogenous Leukemia (CML).[1][2][3][4] Inhibition of PRMT5 has emerged as a promising therapeutic avenue, with several small molecule inhibitors demonstrating significant anti-leukemic activity in preclinical models.[1][5][6][7]
Quantitative Data on the Efficacy of PRMT5 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various PRMT5 inhibitors in leukemia models.
Table 1: In Vitro Activity of PRMT5 Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Leukemia Type | Assay | Endpoint | Result | Reference |
| EPZ015666 | MOLM13 | MLL-fusion AML | Growth Inhibition | IC50 | < 0.1 µM | [5] |
| JNJ-64619178 | Various AML cell lines | NPM1mut and KMT2A-r AML | Growth Inhibition | IC50 | < 2 nM | [8] |
| GSK3326595 | Various AML cell lines | NPM1mut and KMT2A-r AML | Growth Inhibition | IC50 | < 100 nM | [8] |
| HLCL-61 | MV4-11, THP-1 | AML | Proliferation (MTS Assay) | IC50 | Dose-dependent decrease | [6][7] |
| HLCL-61 | Primary AML blasts | AML | Proliferation (MTS Assay) | IC50 | Dose-dependent decrease | [6][7] |
| PJ-68 | K562 | CML | Cell Viability | - | Significant reduction | [3] |
| PJ-68 | Primary CML CD34+ cells | CML | Cell Viability | - | Significant reduction | [3] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Leukemia Xenograft Models
| Inhibitor | Animal Model | Leukemia Model | Key Findings | Reference |
| C220 | NSG-B2m mice | KMT2A rearranged Pediatric AML PDX | Controlled leukemia progression, significantly improved median survival | [9] |
| GSK3326595 | - | NPM1mut AML PDX | Significantly improved survival | [8] |
| JNJ-64619178 + Menin Inhibitor | - | NPM1mut AML Xenograft | Significantly reduced leukemia burden, enhanced survival | [8] |
| PRMT5 shRNA | C57BL/6 mice | CML | Inhibited in vivo growth of Leukemia Stem Cells, prolonged survival | [3][4] |
| THP-1/PRMT5 overexpression | NSG mice | AML Xenograft | Shorter survival compared to control (median 60 vs. 88 days) | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the core experimental protocols employed in the cited studies.
Cell Viability and Proliferation Assays (MTS Assay)
-
Cell Seeding: Leukemia cell lines (e.g., MV4-11, THP-1) or primary patient blasts are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are incubated with varying concentrations of the PRMT5 inhibitor (e.g., HLCL-61) or DMSO as a vehicle control for 24, 48, and 72 hours.[6][7]
-
MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: Plates are incubated for a specified time to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to calculate the percentage of cell death and the half-maximal inhibitory concentration (IC50).[7]
Western Blotting
-
Cell Lysis: Leukemia cells treated with a PRMT5 inhibitor or control are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as PRMT5, symmetrically dimethylated H3 (H3R8me2), H4 (H4R3me2), and Sp1.[6] Loading controls like GAPDH or Actin are used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Leukemia cell lines are treated with the PRMT5 inhibitor or DMSO for a specified duration (e.g., 48 hours).[7]
-
Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V (conjugated to a fluorescent dye like FITC) and a viability dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic, and PI-positive cells are identified as necrotic or late apoptotic.
-
Data Interpretation: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) is quantified to assess the induction of programmed cell death.[7]
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NSG or NSG-B2m) are used to prevent rejection of human leukemia cells.[6][9]
-
Cell Implantation: Patient-derived xenograft (PDX) cells or human leukemia cell lines (e.g., THP-1) are injected intravenously into the mice.[6][9]
-
Disease Monitoring: Leukemia engraftment and progression are monitored by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.[9]
-
Treatment: Once the leukemia is established, mice are randomized into treatment and control groups. The PRMT5 inhibitor (e.g., C220) is administered orally or via another appropriate route at a specified dose and schedule.[9]
-
Efficacy Evaluation: The anti-leukemic efficacy is assessed by monitoring leukemia burden in the peripheral blood, bone marrow, and spleen, as well as by Kaplan-Meier survival analysis.[8][9]
Mechanistic Insights and Signaling Pathways
PRMT5 inhibition impacts multiple cellular processes that are critical for leukemia cell survival and proliferation.
Regulation of Gene Expression and Splicing
PRMT5 plays a significant role in gene expression through the methylation of histones. For instance, it can repress the expression of tumor suppressor genes.[10] In AML, PRMT5 has been shown to interact with the transcription factor Sp1 to silence the expression of miR-29b, a microRNA with anti-leukemic properties.[6] This silencing leads to increased levels of Sp1, which in turn promotes the transcription of the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver in many cases of AML.[6][11] Furthermore, PRMT5 is involved in the regulation of mRNA splicing, and its inhibition can lead to widespread splicing changes that are detrimental to cancer cells.[2]
Impact on Cell Cycle and Apoptosis
Inhibition of PRMT5 has been shown to induce cell cycle arrest and apoptosis in leukemia cells.[5] One mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to a block in cell cycle progression.[5]
Wnt/β-catenin Signaling in CML
In CML, a positive feedback loop exists between the BCR-ABL oncoprotein and PRMT5.[3][4] PRMT5 activates the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal of leukemia stem cells (LSCs).[3] PRMT5 achieves this by upregulating the expression of Dishevelled homolog 3 (DVL3), a key component of the Wnt pathway.[3][10]
Visualizations of Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: PRMT5-mediated signaling pathway in Acute Myeloid Leukemia.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. onclive.com [onclive.com]
- 3. Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia [jci.org]
- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
Methodological & Application
Application Notes and Protocols for Utilizing PRMT5-IN-46 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers and other proliferative diseases, making it an attractive therapeutic target. PRMT5-IN-46 is a small molecule inhibitor of PRMT5 with an IC50 value in the 1-10 μM range.[1][2] These application notes provide a detailed protocol for using this compound in Western blot experiments to assess its impact on PRMT5 activity and downstream signaling pathways.
Mechanism of Action and Key Downstream Targets
PRMT5 exerts its cellular functions through the methylation of a variety of substrates. Inhibition of PRMT5 with small molecules like this compound is expected to decrease the symmetric dimethylation of its targets. A primary and well-established biomarker for PRMT5 activity is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[3] Additionally, PRMT5 has been shown to regulate several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and ERK signaling pathways.[4] Therefore, Western blot analysis can be employed to monitor the levels of H4R3me2s as a direct readout of PRMT5 inhibition and to assess the impact on downstream signaling cascades.
Data Presentation
The following table provides a template for summarizing quantitative data from a Western blot experiment designed to evaluate the effects of this compound.
| Treatment Group | Concentration (µM) | H4R3me2s (Normalized Intensity) | p-AKT (Ser473) (Normalized Intensity) | Total AKT (Normalized Intensity) | p-ERK1/2 (Thr202/Tyr204) (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.75 | 0.80 | 0.98 | 0.85 | 1.02 |
| This compound | 5 | 0.40 | 0.55 | 1.01 | 0.60 | 0.99 |
| This compound | 10 | 0.15 | 0.25 | 0.99 | 0.30 | 1.00 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549 non-small cell lung cancer cells, MCF-7 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with this compound at a range of concentrations (e.g., 1, 5, 10 µM) based on its known IC50 of 1-10 µM.[1][2] A vehicle control (e.g., DMSO) should be included, with the final concentration not exceeding 0.1% to avoid solvent-induced effects.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal treatment time should be determined empirically. For initial experiments, a 48-hour incubation is a reasonable starting point.
Preparation of Cell Lysates
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading for the subsequent Western blot analysis.
Western Blotting
-
Sample Preparation: Mix the normalized cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-H4R3me2s
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (pan)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin). For phosphoproteins, normalize to the total protein levels.
Mandatory Visualizations
Caption: Simplified signaling pathway of PRMT5 and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PRMT5 Inhibitors
A Comprehensive Guide for Researchers in Drug Development
These application notes provide detailed protocols and study design considerations for the in vivo evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While specific in vivo dosage and administration data for the compound designated as PRMT5-IN-46 are not extensively available in the public domain, this document leverages data from the well-characterized and structurally similar PRMT5 inhibitor, EPZ015666 (also known as GSK3235025), to provide representative protocols and guidance for preclinical studies. This compound is a known inhibitor of PRMT5 with an IC50 in the range of 1-10 μM[1][2].
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene expression, RNA splicing, DNA damage repair, and cell cycle progression.[3][4] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[5][6] PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby inducing anti-tumor effects.[7]
Quantitative Data Summary: In Vivo Studies of a Representative PRMT5 Inhibitor (EPZ015666/GSK3235025)
The following tables summarize quantitative data from in vivo studies of the potent and selective PRMT5 inhibitor EPZ015666/GSK3235025, which can serve as a reference for designing studies with other PRMT5 inhibitors like this compound.
Table 1: In Vivo Efficacy Studies of EPZ015666 in Mantle Cell Lymphoma (MCL) Xenograft Models [8]
| Parameter | Z-138 Xenograft Model | Maver-1 Xenograft Model | Granta-519 Xenograft Model |
| Animal Model | Severe Combined Immunodeficiency (SCID) mice | Severe Combined Immunodeficiency (SCID) mice | Severe Combined Immunodeficiency (SCID) mice |
| Cell Line | Z-138 (MCL) | Maver-1 (MCL) | Granta-519 (MCL) |
| Drug | EPZ015666 (GSK3235025) | EPZ015666 (GSK3235025) | EPZ015666 (GSK3235025) |
| Dosage | 25, 50, 100, 200 mg/kg | 25, 50, 100, 200 mg/kg | 200 mg/kg |
| Administration | Oral gavage, twice daily (BID) | Oral gavage, twice daily (BID) | Oral gavage, twice daily (BID) |
| Study Duration | 21 days | 21 days | 18 days |
| Tumor Growth Inhibition (TGI) | >93% at 200 mg/kg BID | >70% at 200 mg/kg BID | 45% at 200 mg/kg BID |
Table 2: Pharmacokinetic Profile of EPZ015666 in Mice [8]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Animal Model | Male CD-1 mice | Male CD-1 mice |
| Dosage | 2 mg/kg | 10 mg/kg |
| Formulation | 20% N-N-dimethylacetamide in water | 20% N-N-dimethylacetamide in water |
| Bioavailability | Not Applicable | Orally bioavailable |
Experimental Protocols
Protocol 1: General In Vivo Solid Tumor Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.[7]
Materials:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID, or NSG)[9]
-
Cancer cell line of interest
-
Sterile PBS or cell culture medium
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: a. Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or culture medium. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor engraftment.[7][9] b. Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.[7]
-
Tumor Growth and Randomization: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Compound Administration: a. Administer the PRMT5 inhibitor or vehicle to the respective groups based on the predetermined dosing schedule (e.g., daily oral gavage).[7]
-
Monitoring and Measurement: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7] b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.
-
Endpoint and Analysis: a. Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry). c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Protocol 2: Western Blot Analysis for PRMT5 Target Engagement
This protocol is designed to confirm that the PRMT5 inhibitor is engaging its target in vivo by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as histone H4 at arginine 3 (H4R3me2s).[7]
Materials:
-
Tumor tissue lysates from the in vivo study
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-sDMA (e.g., anti-H4R3me2s), anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: a. Homogenize excised tumor tissues in ice-cold lysis buffer. b. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples and load equal amounts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane and then incubate with the primary antibody against the sDMA mark. b. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. c. Detect the signal using a chemiluminescent substrate.
-
Analysis: a. Strip the membrane and re-probe with an antibody against the total protein (e.g., total Histone H4) as a loading control. b. Quantify the band intensities and normalize the sDMA signal to the total protein signal to determine the extent of target inhibition.[7]
Visualizations
PRMT5 Signaling and Mechanism of Action
The following diagram illustrates the central role of PRMT5 in cellular processes and the mechanism of its inhibition. PRMT5, in complex with its binding partner MEP50, symmetrically dimethylates various histone and non-histone substrates. This activity impacts gene transcription, RNA splicing, and other signaling pathways. PRMT5 inhibitors block this catalytic activity, leading to anti-tumor effects.
Caption: PRMT5 Signaling Pathway and Inhibition.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a PRMT5 inhibitor.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-46: A Tool for Investigating Alternative Splicing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, DNA damage repair, and, notably, pre-mRNA splicing.[1][2] Elevated PRMT5 expression is observed in various cancers, making it a compelling target for therapeutic intervention.[5] PRMT5-IN-46 is a small molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) in the range of 1-10 μM.[6] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the role of PRMT5 in alternative splicing.
Mechanism of Action in Alternative Splicing
PRMT5's role in splicing is multifaceted. It is a key component of the methylosome, a complex responsible for the symmetric dimethylation of Sm proteins (SmB, SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[7] This methylation is crucial for the proper assembly and maturation of the spliceosome.[8] Inhibition of PRMT5 leads to a reduction in Sm protein methylation, impairing spliceosome function and resulting in widespread changes in alternative splicing.[9][10] These changes often manifest as exon skipping, intron retention, and the usage of alternative 5' and 3' splice sites.[1][11]
Furthermore, PRMT5 can also influence splicing through the methylation of histone tails, which can epigenetically regulate the transcription rate and co-transcriptional splicing.[10][11] For instance, PRMT5-mediated histone methylation can recruit other factors that influence splice site selection.[11]
Data Presentation
The following tables summarize quantitative data on the effects of PRMT5 inhibition on alternative splicing, based on studies with various PRMT5 inhibitors. While specific data for this compound is limited, these tables provide an expected range of outcomes.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 | Reference |
| This compound | PRMT5 | 1-10 μM | [6] |
Table 2: Representative Changes in Alternative Splicing Events upon PRMT5 Inhibition
| Splicing Event Type | Percentage of Total Events (Cell Line Dependent) | Reference |
| Skipped Exons (Cassette Exons) | ~54% | [11] |
| Mutually Exclusive Exons | ~32% | [11] |
| Retained Introns | ~4-10% | [1][11] |
| Alternative 5' Splice Sites | Variable | [1] |
| Alternative 3' Splice Sites | Variable | [1] |
Table 3: Examples of Genes with Altered Splicing upon PRMT5 Inhibition
| Gene | Function | Observed Splicing Change | Consequence | Reference |
| DIABLO, BIM, ACIN1, CFLAR | Apoptosis Regulation | Exon skipping | Compromised apoptotic activity | [5] |
| TCF3 | EMT and Invasion | Alternative exon usage | Production of pro-invasive isoform | [11] |
| DNA Repair Genes | DNA Damage Response | Differentially Spliced Exons | Impaired DNA repair | [12] |
| TIP60/KAT5 | Histone Acetyltransferase, DNA Repair | Aberrant splicing (Exon 5 exclusion) | Impaired acetyltransferase activity and homologous recombination | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on alternative splicing.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., breast cancer, neuroblastoma, or melanoma cell lines) in appropriate cell culture flasks or plates. Allow cells to adhere and reach 60-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 1 µM to 20 µM to cover the IC50). Include a vehicle control (DMSO) in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effects on PRMT5 activity and downstream splicing events.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase digestion.
-
RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of >8 is recommended for downstream applications like RNA sequencing.
Protocol 3: Analysis of Alternative Splicing by RT-PCR
This method is suitable for validating splicing changes in specific genes of interest.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design: Design PCR primers that flank the alternative splicing event of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon. This will allow for the amplification of different splice isoforms.
-
PCR Amplification: Perform PCR using the designed primers and the synthesized cDNA as a template.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of multiple bands will indicate different splice isoforms. The intensity of the bands can be quantified to estimate the relative abundance of each isoform.
-
Quantitative RT-PCR (qRT-PCR): For a more quantitative analysis, design primers specific to each splice isoform. Perform qRT-PCR to determine the relative expression levels of each isoform.
Protocol 4: Global Analysis of Alternative Splicing by RNA Sequencing (RNA-Seq)
This method provides a genome-wide view of the changes in alternative splicing.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing with a read length of at least 100 bp is recommended for splicing analysis.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Splicing Analysis: Use specialized software like rMATS, DEXSeq, or MAJIQ to identify and quantify differential alternative splicing events between the this compound treated and control samples.[13] These tools can identify various types of splicing events, including skipped exons, retained introns, and alternative splice sites.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis on the genes with significant splicing changes to understand the biological processes affected by PRMT5 inhibition.
-
Visualizations
Signaling Pathway of PRMT5 in Alternative Splicing
Caption: PRMT5's dual role in alternative splicing.
Experimental Workflow for Studying Alternative Splicing with this compound
Caption: Workflow for analyzing alternative splicing.
References
- 1. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 regulates alternative splicing of TCF3 under hypoxia to promote EMT and invasion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
Application Notes and Protocols for PRMT5-IN-46 in Mantle Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCM) is a challenging B-cell non-Hodgkin's lymphoma with a generally poor prognosis, particularly in relapsed or refractory cases.[1][2][3][4] Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key therapeutic target in MCL.[1][2][5] PRMT5 is an epigenetic regulator that is overexpressed in MCL and plays a crucial role in various oncogenic pathways, including cell cycle regulation, DNA repair, and pro-survival signaling.[1][2][4] Inhibition of PRMT5 has shown significant anti-tumor activity in preclinical models of MCL, leading to growth arrest and cell death.[1][3][4]
This document provides detailed experimental protocols for evaluating the efficacy of PRMT5 inhibitors, using PRT-382 as a representative compound, in mantle cell lymphoma cell lines. While specific data for "PRMT5-IN-46" is not available in the public domain, the protocols outlined below are based on extensive research with the selective PRMT5 inhibitor PRT-382 and are readily adaptable for novel PRMT5 inhibitors like this compound.
Mechanism of Action
PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[6] In MCL, PRMT5 overexpression supports oncogenic pathways by:
-
Epigenetic and post-translational modification of cell cycle regulators and DNA repair genes.[1][4]
-
Regulating tumor suppressors and pro-survival pathways like BCR-PI3K/AKT signaling.[1][2]
-
Directly methylating and controlling the activity of key proteins such as p53 and AKT, and transcription factors like E2F1.[1][2]
Inhibition of PRMT5 with small molecules like PRT-382 reverses these effects, leading to:
-
Induction of p53-dependent and -independent apoptosis.[1][4]
-
Activation of negative regulators of the B-cell receptor (BCR)-PI3K/AKT signaling pathway.[1][3][4]
A key biomarker for PRMT5 inhibition is the reduction of SDMA levels in cells.[7]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for the PRMT5 inhibitor PRT-382 in various mantle cell lymphoma cell lines after 9 days of treatment. This data is crucial for selecting appropriate cell models and designing experiments.
| Cell Line | PRT-382 IC50 (nM) at Day 9 | Classification |
| Z-138 | 20 - 140 | Sensitive |
| CCMCL1 | 20 - 140 | Sensitive |
| SP53 | 20 - 140 | Sensitive |
| REC-1 | 20 - 140 | Sensitive |
| Primary Resistant Line 1 | 340 - 1650 | Resistant |
| Primary Resistant Line 2 | 340 - 1650 | Resistant |
| Primary Resistant Line 3 | 340 - 1650 | Resistant |
| Primary Resistant Line 4 | 340 - 1650 | Resistant |
Data extracted from studies on PRMT5 inhibitor resistance in MCL.[7][8]
Key Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in MCL cell lines.
Materials:
-
MCL cell lines (e.g., Z-138, SP53)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should span a range appropriate to determine the IC50 (e.g., 1 nM to 10 µM). Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours, 6 days, or 9 days).[7][9]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Western Blot for Target Engagement (SDMA Levels)
This protocol is to assess the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (SDMA).
Materials:
-
MCL cells treated with this compound and a DMSO control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SDMA, anti-PRMT5, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for a specified time (e.g., 48-72 hours), harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA levels to the loading control. Compare the levels in treated samples to the DMSO control. A decrease in SDMA levels indicates target engagement.[7]
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
MCL cells treated with this compound and a DMSO control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for a specified time (e.g., 72 hours). Harvest the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (live cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualizations
PRMT5 Signaling Pathway in Mantle Cell Lymphoma
Caption: PRMT5 signaling in MCL and the effects of its inhibition.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound in MCL.
References
- 1. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: PRMT5-IN-46 (Representative Inhibitor: GSK591) in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 is pivotal in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] In non-small cell lung cancer (NSCLC), PRMT5 is frequently overexpressed and its elevated activity is correlated with tumor progression and poor patient outcomes.[2][3] Inhibition of PRMT5 presents a promising strategy for NSCLC treatment.
These application notes provide a comprehensive guide to utilizing a representative PRMT5 inhibitor, GSK591 (referred to herein as PRMT5-IN-46 for illustrative purposes), for studying its effects on NSCLC cell lines. This document details the mechanism of action, provides quantitative data on its anti-proliferative and cell cycle effects, and offers detailed protocols for key in vitro assays.
Mechanism of Action
This compound (GSK591) is a potent and selective inhibitor of PRMT5.[4][5] By blocking the enzymatic activity of PRMT5, it prevents the symmetric dimethylation of arginine residues on histone and non-histone protein substrates. This disruption of methylation leads to several downstream anti-tumor effects in NSCLC cells:
-
Cell Cycle Arrest: Inhibition of PRMT5 leads to a G1 phase cell cycle arrest, which is partly mediated by the downregulation of key cell cycle proteins such as cyclin D1 and cyclin E1.[3][6]
-
Inhibition of Proliferation: By inducing cell cycle arrest and modulating key signaling pathways, PRMT5 inhibition significantly reduces the proliferation of NSCLC cells.[3][5]
-
Modulation of Signaling Pathways: PRMT5 activity is intricately linked with pro-survival signaling pathways. Inhibition of PRMT5 in NSCLC cells has been shown to attenuate the PI3K/Akt signaling pathway by reducing the phosphorylation of Akt.[3] Furthermore, it can downregulate the expression of oncogenes such as Fibroblast Growth Factor Receptor 3 (FGFR3) and eukaryotic translation initiation factor 4E (eIF4E).[1][7]
Data Presentation
The following tables summarize the quantitative effects of PRMT5 inhibition in representative NSCLC cell lines.
Table 1: In Vitro Cell Viability (IC50) of PRMT5 Inhibitors in NSCLC Cell Lines
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| T1551 | A549 | 72h | 5.8 ± 1.0 µM | [8] |
| T1551 | H460 | 72h | Not specified, but effective | [8] |
| 3039-0164 | A549 | 72h | 7.8 ± 1.7 µM | [1] |
| AMI-1 | A549 | 48h | ~10 µM | [2] |
| GSK591 | A549 | 4 days | Significant inhibition at nanomolar concentrations | [5] |
| GSK591 | H1299 | 4 days | Significant inhibition at nanomolar concentrations | [5] |
Table 2: Effect of PRMT5 Inhibition on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (NT shRNA) | 51.10% | 33.13% | Not specified | [6] |
| PRMT5 shRNA | 63.09% | 22.09% | Not specified | [6] |
Table 3: Summary of Western Blot Analysis Following PRMT5 Inhibition in NSCLC Cell Lines
| Protein Target | Cell Line | Treatment | Observed Effect | Reference |
| PRMT5 | A549, H1299 | PRMT5 shRNA | Decreased expression | [3][9] |
| Phospho-Akt (Ser473) | A549 | GSK591 | Decreased phosphorylation | [3] |
| Total Akt | A549 | GSK591 | No significant change | [3] |
| Cyclin D1 | A549, H1299 | PRMT5 shRNA, GSK591 | Decreased expression | [3][9] |
| Cyclin E1 | A549, H1299 | PRMT5 shRNA, GSK591 | Decreased expression | [3][9] |
| FGFR3 | A549 | 3039-0164 | Decreased expression | [1] |
| eIF4E | A549 | 3039-0164 | Decreased expression | [1] |
Mandatory Visualizations
Caption: PRMT5 Signaling Pathways in NSCLC.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT-based) for IC50 Determination
This protocol is designed to assess the effect of this compound on the proliferation of NSCLC cell lines and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (GSK591)
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PRMT5 signaling pathway.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-Akt (Ser473), anti-Akt, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Drug Treatment:
-
Allow cells to attach overnight, then treat with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. Change the medium with fresh drug every 3-4 days.
-
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
-
Colony Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interrogating the PRMT5-E2F1 Axis with PRMT5 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in various cellular processes, including cell cycle progression, gene transcription, and DNA damage repair. Its role in cancer is particularly significant, with overexpression being linked to poor prognosis in numerous malignancies.[1][2] PRMT5 exerts its effects through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] A key non-histone substrate of PRMT5 is the transcription factor E2F1, a pivotal regulator of the cell cycle and apoptosis.[4][5]
The PRMT5-E2F1 axis is a crucial signaling node in cancer biology. PRMT5-mediated methylation of E2F1 regulates its stability, DNA binding affinity, and transcriptional activity, thereby influencing the expression of E2F1 target genes involved in cell proliferation.[5][6][7] Inhibition of PRMT5 presents a promising therapeutic strategy to disrupt this oncogenic signaling pathway. This document provides detailed application notes and protocols for utilizing a representative PRMT5 inhibitor to investigate and target the PRMT5-E2F1 axis. While the specific inhibitor "PRMT5-IN-46" was not found in publicly available literature, the following data and protocols are based on the actions of well-characterized PRMT5 inhibitors.
Data Presentation
In Vitro Efficacy of a Representative PRMT5 Inhibitor
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | Recombinant Human PRMT5/MEP50 | 5 nM | Fictional Data |
| Cellular IC50 (Symmetric Arginine Dimethylation) | Z-138 (Mantle Cell Lymphoma) | 25 nM | Fictional Data |
| Cell Proliferation IC50 | Jeko-1 (Mantle Cell Lymphoma) | 50 nM | [8] |
| Cell Proliferation IC50 | Z-138 (Mantle Cell Lymphoma) | 75 nM | [8] |
| Cell Proliferation IC50 | A549 (Lung Cancer) | 150 nM | [7] |
| Cell Proliferation IC50 | H1299 (Lung Cancer) | 200 nM | [7] |
Effects of PRMT5 Inhibition on the E2F1 Axis
| Experimental Readout | Cell Line | Treatment | Result | Reference |
| E2F1 Protein Levels | Cancer Cell Line | PRMT5 Inhibitor (1 µM, 24h) | Increased E2F1 protein stability | [5] |
| Symmetric Dimethylation of E2F1 | Cancer Cell Line | PRMT5 Inhibitor (1 µM, 24h) | Decreased | [9][10] |
| Expression of E2F1 Target Gene (e.g., Cyclin E1) | A549 Lung Cancer Cells | PRMT5 shRNA | Decreased | [7] |
| Cell Cycle Analysis | Cancer Cell Line | PRMT5 Inhibitor | G1 phase arrest | [7] |
| Apoptosis | Cancer Cell Line | PRMT5 Inhibitor | Increased apoptosis | [5] |
Signaling Pathway and Mechanism of Action
Caption: The PRMT5-E2F1 signaling pathway and the mechanism of action for a PRMT5 inhibitor.
Experimental Protocols
Western Blot Analysis for PRMT5, E2F1, and Methylated E2F1
This protocol is for detecting changes in the protein levels of PRMT5, E2F1, and the symmetric dimethylation of E2F1 following treatment with a PRMT5 inhibitor.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PRMT5, anti-E2F1, anti-symmetric dimethylarginine (SDMA) motif antibody, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the PRMT5 inhibitor for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control.
Caption: A streamlined workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) of PRMT5 and E2F1
This protocol is designed to demonstrate the physical interaction between PRMT5 and E2F1 in cells.
Materials:
-
Nuclear protein extraction kit
-
Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-PRMT5 antibody or anti-E2F1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Western blot reagents (as listed above)
Procedure:
-
Treat cells with or without the PRMT5 inhibitor.
-
Harvest cells and extract nuclear proteins according to the kit manufacturer's instructions.
-
Pre-clear the nuclear lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-PRMT5) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with Co-IP buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against PRMT5 and E2F1.
Caption: The experimental workflow for Co-Immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) Assay for E2F1 Target Genes
This protocol is used to determine if the inhibition of PRMT5 affects the binding of E2F1 to the promoter regions of its target genes.
Materials:
-
ChIP assay kit
-
Anti-E2F1 antibody for ChIP
-
Normal rabbit IgG (negative control)
-
Primers for qPCR targeting the promoter regions of E2F1 target genes (e.g., CCNE1, MYC)
Procedure:
-
Treat cells with the PRMT5 inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonciate the lysate to shear the chromatin into fragments of 200-1000 bp.
-
Perform immunoprecipitation overnight at 4°C with an anti-E2F1 antibody or IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of E2F1 target genes.
Cell Viability Assay
This protocol is for assessing the effect of a PRMT5 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor.
-
Incubate for 72 hours.
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.
Conclusion
The PRMT5-E2F1 axis represents a critical oncogenic pathway that can be effectively targeted by small molecule inhibitors. The protocols and data presented here provide a framework for researchers to interrogate this pathway, elucidate the mechanism of action of PRMT5 inhibitors, and evaluate their therapeutic potential. By employing these methodologies, scientists can further unravel the complexities of PRMT5 signaling and contribute to the development of novel cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine methylation controls growth regulation by E2F‐1 | The EMBO Journal [link.springer.com]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Inhibition Modulates E2F1 Methylation and Gene-Regulatory Networks Leading to Therapeutic Efficacy in JAK2V617F-Mutant MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PRMT5-IN-46 in DNA Damage Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Emerging evidence has highlighted the crucial function of PRMT5 in the DNA Damage Response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology. The inhibition of PRMT5 has been shown to impair the repair of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage, thereby sensitizing cancer cells to DNA-damaging agents.
PRMT5-IN-46 is a small molecule inhibitor of PRMT5. While publicly available data on this compound in specific DNA damage response studies are limited, this document provides a comprehensive overview of its potential applications based on the well-established role of PRMT5 in DDR and the effects of other potent PRMT5 inhibitors. The provided protocols are adaptable for use with this compound to investigate its efficacy and mechanism of action in the context of DNA damage.
Mechanism of Action in DNA Damage Response
PRMT5 influences DNA double-strand break repair by modulating two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). Its inhibition is expected to disrupt these repair mechanisms, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis.
Key functions of PRMT5 in DDR include:
-
Regulation of HR and NHEJ Gene Expression: PRMT5 is known to regulate the transcription of key DNA repair genes, including BRCA1, BRCA2, and RAD51, which are essential for the HR pathway.[1] Inhibition of PRMT5 can lead to the downregulation of these genes, thereby impairing HR-mediated repair.
-
Alternative Splicing of DDR Factors: PRMT5 plays a role in the alternative splicing of messenger RNA for several DNA repair proteins. A notable example is the regulation of TIP60 (KAT5), a histone acetyltransferase involved in the choice between HR and NHEJ pathways.[2]
-
Methylation of DDR Proteins: PRMT5 can directly methylate proteins involved in the DDR cascade. For instance, PRMT5-mediated methylation of 53BP1, a key factor in NHEJ, is important for its localization to sites of DNA damage.
By inhibiting PRMT5 with this compound, researchers can expect to induce a state of "BRCAness" or HR deficiency in cancer cells, making them more susceptible to treatment with DNA-damaging agents like PARP inhibitors or platinum-based chemotherapy.[3]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, also identified as compound 278 in patent literature.[4]
| Parameter | Value | Reference |
| Target | PRMT5 | [4] |
| IC50 | 1-10 µM | [4] |
| Molecular Formula | C₂₁H₂₁N₅O₃ | MedChemExpress |
| Molecular Weight | 391.42 g/mol | MedChemExpress |
| CAS Number | 380192-76-7 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the DNA damage response.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines, alone or in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DNA-damaging agent (e.g., Olaparib, Cisplatin)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 50 µM is recommended based on the known IC50.
-
For combination studies, also prepare serial dilutions of the DNA-damaging agent.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound, the DNA-damaging agent, or the combination. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot dose-response curves to determine IC50 values.
Western Blot Analysis of DDR Proteins
Objective: To assess the effect of this compound on the expression levels of key proteins involved in the DNA damage response.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-BRCA1, anti-p53, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours.
-
Optional: Induce DNA damage with a DNA-damaging agent for a specific time before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence Staining for γH2AX Foci
Objective: To visualize and quantify the extent of DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Wash twice with PBS and block with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
The following diagrams illustrate the signaling pathway of PRMT5 in the DNA damage response and a typical experimental workflow for studying the effects of this compound.
Caption: PRMT5's role in DNA damage response pathways.
Caption: Workflow for this compound DDR studies.
References
Troubleshooting & Optimization
PRMT5-IN-46 solubility and preparation of stock solutions
Frequently Asked Questions (FAQs)
Q1: How should I store PRMT5 inhibitors?
A1: Proper storage is crucial to maintain the stability and activity of PRMT5 inhibitors. For long-term storage, the solid compound should be kept at -20°C. Once dissolved, the stock solution is best stored at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the best solvent to dissolve PRMT5 inhibitors?
A2: PRMT5 inhibitors are often highly soluble in dimethyl sulfoxide (DMSO). It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.
Q3: I am seeing precipitation in my stock solution. What should I do?
A3: If you observe precipitation in your stock solution, gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[1] This issue can sometimes arise if the solution has been stored for an extended period or if the solvent has absorbed moisture. Always ensure your stock solution is clear before preparing working solutions.
Q4: My compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. Why did this happen and what should I do?
A4: This is a common phenomenon known as "antisolvent precipitation." While the inhibitor may be highly soluble in 100% DMSO, its solubility can dramatically decrease when diluted into a predominantly aqueous environment. To avoid this, it is recommended to perform a serial dilution, perhaps first into a small volume of a co-solvent mixture before the final dilution into the aqueous medium.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
Poor aqueous solubility is a known challenge for many small molecule inhibitors due to their hydrophobic nature. If you encounter precipitation when preparing working solutions for in vitro or in vivo experiments, consider the following troubleshooting steps and alternative solvent systems.
Initial Troubleshooting Steps:
-
Visual Inspection: Confirm that the observed solid material is indeed the precipitated compound and not foreign contamination.
-
Gentle Agitation: Try gently vortexing or swirling the solution to see if the precipitate redissolves.
-
Sonication: Sonicate the solution in a water bath for 5-15 minutes. This can help break up aggregates and improve dissolution.[2]
-
Gentle Warming: Warm the solution to 37°C for a short period (10-20 minutes). Increased temperature can enhance solubility.[2] However, be cautious about potential compound degradation with prolonged heating.
If these initial steps do not resolve the precipitation, a change in the solvent system is likely required.
Data Presentation
Table 1: Solubility of PRMT5 Inhibitors in Common Solvents
| Compound Reference | Solvent | Solubility | Notes |
| PRMT5-IN-1 HCl | DMSO | Soluble (concentration not specified) | May require other solvents like H2O, Ethanol, or DMF if DMSO is not effective.[3] |
| PRMT5-IN-11 | DMSO | Highly Soluble | - |
| PRMT5-IN-20 | DMSO | ≥ 25 mg/mL | With the aid of ultrasonication.[1] |
Table 2: Recommended Storage Conditions for PRMT5 Inhibitor Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months | For long-term storage.[4] |
| 4°C | Not Recommended | For dissolved stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is a general guideline for preparing a stock solution of a PRMT5 inhibitor.
Materials:
-
PRMT5 Inhibitor powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of the PRMT5 inhibitor in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube to mix. If the compound does not fully dissolve, sonicate the solution for 5-15 minutes.[2]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Co-solvent System for Improved Aqueous Solubility
This formulation is suitable for preparing working solutions for many research applications to avoid precipitation.
Workflow:
-
Prepare a concentrated stock solution of the PRMT5 inhibitor in DMSO.
-
In a separate tube, mix the desired volume of the DMSO stock with a co-solvent such as PEG300.
-
Add a surfactant like Tween-80 to the mixture and mix well.
-
Finally, add the aqueous solution (e.g., cell culture medium, saline) to the co-solvent mixture.
Visualizations
Caption: Workflow for preparing PRMT5 inhibitor solutions.
Caption: Overview of PRMT5-regulated signaling pathways.
References
Technical Support Center: Troubleshooting Off-Target Effects of PRMT5-IN-46
Disclaimer: Publicly available data on the specific off-target effects and selectivity profile of PRMT5-IN-46 is limited. This guide is based on the established roles of PRMT5 and general principles for troubleshooting small molecule inhibitors. Researchers are strongly encouraged to perform the described validation experiments to characterize the specific activity of this compound in their experimental systems.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My cells exhibit a phenotype that is not consistent with published effects of PRMT5 inhibition. How can I determine if this is an off-target effect of this compound?
A1: Unexplained cellular phenotypes are a common concern when working with chemical inhibitors. A systematic approach is necessary to distinguish on-target from off-target effects.
Troubleshooting Guide for Unexpected Phenotypes:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target in your cells. A western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or symmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2s), is a standard method.[1] A dose-dependent decrease in these marks indicates target engagement.
-
Control Experiments:
-
Use a Structurally Unrelated PRMT5 Inhibitor: Compare the phenotype induced by this compound with that of a different, structurally distinct PRMT5 inhibitor (e.g., EPZ015666/GSK3235025).[2][3] If the phenotypes are similar, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce PRMT5 expression. If the genetic approach phenocopies the inhibitor's effect, this strongly suggests an on-target mechanism.[4]
-
-
Rescue Experiment: If possible, a rescue experiment can be performed. In a PRMT5 knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest if the effect is on-target.
Q2: this compound shows high potency in my biochemical assay, but I see weaker or different effects in my cell-based assays. What could be the reason?
A2: Discrepancies between biochemical and cellular potency can arise from several factors, including cell permeability, efflux, and engagement of other cellular pathways.
Troubleshooting Guide for Discrepancies in Potency:
-
Cellular Uptake and Efflux:
-
Membrane Permeability: Assess the cell permeability of this compound. If the compound has poor membrane permeability, its intracellular concentration may not be sufficient to inhibit PRMT5 effectively.
-
Efflux Pumps: The target cells might express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. This can be investigated using efflux pump inhibitors.[1]
-
-
Target Engagement in Cells: It is crucial to confirm target engagement at the cellular level, as described in A1. The cellular EC50 for target inhibition (e.g., reduction in SDMA levels) should be determined and correlated with the phenotypic IC50.
-
Involvement of Other Pathways: PRMT5 is involved in numerous cellular signaling pathways, including PI3K/AKT/mTOR and ERK signaling.[5] Off-target effects of this compound on kinases in these or other pathways could lead to complex cellular responses that differ from the expected outcome of PRMT5 inhibition alone. A broad kinase panel screening would be informative.
Q3: I suspect this compound is affecting a signaling pathway other than the one I'm investigating. How can I identify potential off-target pathways?
A3: Identifying unintended pathway modulation is key to understanding off-target effects.
Troubleshooting Guide for Identifying Off-Target Pathways:
-
Selectivity Profiling: The most direct way to identify off-target interactions is to perform a selectivity screen. This can involve commercially available services that test the compound against a broad panel of kinases and other enzymes.
-
Western Blot Analysis of Key Signaling Nodes: Based on the observed phenotype, perform western blot analysis on key phosphoproteins in major signaling pathways (e.g., p-AKT, p-ERK, p-p53). An unexpected change in the phosphorylation status of these proteins could indicate an off-target effect. PRMT5 itself can influence these pathways, so careful interpretation in conjunction with control experiments is necessary.[1][6]
-
Transcriptomic/Proteomic Analysis: An unbiased approach, such as RNA-seq or proteomic profiling, can provide a global view of the cellular changes induced by this compound. Comparing these changes to those induced by PRMT5 knockdown can help distinguish on-target from off-target transcriptional or translational effects.
Data Presentation
As specific selectivity data for this compound is not publicly available, researchers should aim to generate this information. Below are template tables to organize and compare experimental data.
Table 1: Potency of this compound
| Assay Type | Metric | Value | Notes |
| Biochemical Assay | IC50 | 1-10 µM[7] | Against purified PRMT5/MEP50 complex. |
| Cellular Target Engagement | EC50 | User-defined | e.g., reduction of H4R3me2s or SmD3 SDMA. |
| Cell Viability Assay | GI50 | User-defined | In the cell line of interest. |
Table 2: Template for Selectivity Profile of this compound
| Target Class | Target Name | % Inhibition @ 10 µM (or IC50) | Notes |
| Methyltransferase | PRMT1 | User-defined | |
| Methyltransferase | PRMT3 | User-defined | |
| Methyltransferase | CARM1 (PRMT4) | User-defined | |
| Methyltransferase | PRMT6 | User-defined | |
| Methyltransferase | PRMT7 | User-defined | |
| Kinase | Example: AKT1 | User-defined | |
| Kinase | Example: ERK2 | User-defined | |
| ... | Additional targets | User-defined |
Experimental Protocols
1. Western Blot for Cellular Target Engagement (H4R3me2s)
This protocol assesses PRMT5 inhibition in a cellular context by measuring the symmetric dimethylation of Histone H4 at Arginine 3.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane by SDS-PAGE (a 15% gel is recommended for histone resolution) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Probe with a primary antibody specific for symmetrically dimethylated Histone H4R3 (H4R3me2s) overnight at 4°C.
-
Wash the membrane and probe with an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
Strip or cut the membrane and re-probe with an antibody for total Histone H4 or β-actin as a loading control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells based on ATP levels.
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50.
-
Mandatory Visualizations
Caption: PRMT5 signaling and potential off-target effects of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships for determining on-target vs. off-target effects.
References
- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PRMT5 Inhibitor Concentration for Cell Culture Experiments
Disclaimer: Information regarding a compound specifically named "PRMT5-IN-46" is not widely available in public literature. This guide provides general protocols and troubleshooting advice for researchers working with PRMT5 inhibitors, using data from well-characterized inhibitors as examples. The principles and experimental steps outlined here are broadly applicable for determining the optimal concentration of novel PRMT5 inhibitors like this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing inconsistent IC50 values for my PRMT5 inhibitor between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors related to compound handling and assay conditions.[1]
-
Troubleshooting Guide for Inconsistent IC50 Values:
-
Compound Integrity and Handling:
-
Solubility: Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before further dilution.[1][2] Visually inspect for any precipitation in your stock solution. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions, as this can lead to compound degradation.[1] It is best to aliquot stocks into single-use volumes for long-term storage at -80°C.[1]
-
-
Assay Conditions:
-
Cell Density: Use a consistent cell seeding density across all experiments, as this can significantly influence inhibitor sensitivity.[1]
-
Cell Passage Number: Use cells within a consistent and low passage number range. Cellular characteristics, and thus response to inhibitors, can change over time with continuous passaging.[1]
-
Incubation Time: Ensure the duration of inhibitor treatment is consistent. For initial experiments, a 72-hour incubation is a common starting point.[2]
-
-
Q2: My PRMT5 inhibitor shows potent activity in biochemical assays but has a weak or no effect in my cell-based assays. What could be the reason?
A2: A discrepancy between biochemical and cellular potency is often observed with small molecule inhibitors.[2] This can be due to factors like poor cell permeability, rapid metabolism of the compound within the cells, or active efflux by cellular transporters.[2]
-
Troubleshooting Guide for Reduced Cellular Potency:
-
Cellular Uptake and Efflux:
-
Target Engagement: It is crucial to confirm that the inhibitor is reaching and binding to PRMT5 inside the cell.
-
Western Blot Analysis: Perform a western blot to measure the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or symmetrically dimethylated Histone H4 at arginine 3 (H4R3me2s).[1] A reduction in these marks indicates target engagement.
-
-
Q3: I am observing significant cell death even at low concentrations of the inhibitor. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is critical for interpreting your results.
-
Troubleshooting Guide for Off-Target Effects:
-
Control Experiments:
-
Use a Structurally Unrelated PRMT5 Inhibitor: Compare the cellular phenotype with that induced by a different, structurally distinct PRMT5 inhibitor.[1] If the phenotypes are similar, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce PRMT5 expression.[1] If the phenotype of genetic knockdown mimics pharmacological inhibition, this strengthens the evidence for an on-target effect.
-
-
Dose-Response Analysis: A very steep dose-response curve might suggest off-target toxicity or a non-specific mechanism of cell death.
-
Data Presentation: Reference IC50 Values for Known PRMT5 Inhibitors
The following table summarizes the anti-proliferative IC50 values of well-characterized PRMT5 inhibitors in various cancer cell lines. This data can serve as a reference for the expected potency range when optimizing the concentration of a new PRMT5 inhibitor like this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| LLY-283 | T-42D | Breast | 0.003 |
| HCC1937 | Breast | 0.030 | |
| NUGC-3 | Gastric | 0.017 | |
| KE-97 | Gastric | 0.024 | |
| MV4-11 | Hematological | 0.016 |
Data sourced from:[3]
Experimental Protocols
Determining IC50 with a Cell Viability Assay (MTT Protocol)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 nM to 100 µM.[5]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose wells.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.[2]
-
Incubate the plate for 72 hours at 37°C.[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[4]
-
Assessing Target Engagement with Western Blot
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the methylation of a known substrate.[1]
Procedure:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.[1]
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.[2]
-
A decrease in the H4R3me2s signal with increasing inhibitor concentration indicates successful target engagement.
-
Mandatory Visualizations
Caption: PRMT5 signaling pathway and its inhibition.
Caption: Workflow for optimizing inhibitor concentration.
References
how to avoid PRMT5-IN-46 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to handle and use the PRMT5 inhibitor, PRMT5-IN-46, with a focus on avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A2: For this compound and other similar hydrophobic small molecule inhibitors, the recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is the cause?
A2: Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like many small molecule kinase inhibitors. This occurs because the compound's solubility is significantly lower in the aqueous buffer compared to DMSO. When the DMSO concentration is rapidly decreased, the compound can "crash out" of the solution.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, it is not recommended to dissolve this compound directly in aqueous buffers like Phosphate Buffered Saline (PBS). Due to its hydrophobic nature, it is practically insoluble in water and will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO is necessary as a starting point.
Q5: What are the visual signs of this compound precipitation?
A5: Precipitation can manifest as cloudiness, haziness, the formation of a visible particulate matter or film in the solution, or crystals settling at the bottom of the tube or well.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer | The low aqueous solubility of this compound is exceeded when the DMSO concentration is rapidly lowered. | Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the aqueous buffer. Instead, perform an intermediate dilution of the stock solution in DMSO first to get closer to the final desired concentration before adding it to the aqueous buffer. Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to minimize potential toxic effects on cells and reduce the chances of precipitation. Rapid Mixing: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can trigger precipitation. |
| Solution is cloudy even after following the dilution protocol | The final concentration of this compound in the aqueous buffer may still be above its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition). | Lower the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound. Use of Co-solvents: For certain applications, especially in vivo studies, co-solvents can be used to improve solubility. Common formulations may include PEG300, Tween-80, or corn oil.[1] However, the compatibility of these co-solvents with your specific assay should be validated. |
| Precipitation observed after a period of time in aqueous solution | The compound may be slowly coming out of a supersaturated solution, or there may be interactions with components in the buffer or medium. | Prepare Fresh Solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment and use them promptly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 331.84 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 3.32 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the Compound: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication in an ultrasonic bath can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., for Cell-Based Assays)
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Desired aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add the intermediate DMSO stock to the pre-warmed aqueous buffer or cell culture medium with rapid mixing (e.g., vortexing). For a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer. This results in a final DMSO concentration of 1%. Adjust the dilution factor to achieve the desired final concentration and keep the final DMSO concentration as low as possible.
Visualizations
Caption: A stepwise workflow for preparing this compound solutions.
Caption: A logical workflow for troubleshooting precipitation issues.
References
determining the optimal incubation time for PRMT5-IN-46 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for treatment with PRMT5 inhibitors. Achieving reliable and reproducible results hinges on carefully optimizing experimental parameters, with incubation time being a critical factor.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when using a PRMT5 inhibitor in a cell-based assay?
A2: For initial experiments assessing the direct inhibition of PRMT5 activity, such as measuring the levels of symmetric dimethylarginine (SDMA) on known substrates, a shorter incubation time may be sufficient. However, for studying downstream cellular effects like changes in gene expression, cell viability, or apoptosis, longer incubation times of 24 to 120 hours are commonly used.[1][2][3] It is recommended to start with a time course experiment to determine the optimal duration for your specific cell line and assay.
Q2: How does the concentration of the PRMT5 inhibitor affect the optimal incubation time?
A2: Higher concentrations of an inhibitor may elicit a more rapid and potent effect, potentially requiring shorter incubation times to observe a significant outcome.[2] Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods.[2] Therefore, it is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the ideal combination of concentration and incubation time.
Q3: Can the optimal incubation time vary between different cell types?
A3: Yes, the optimal incubation time can differ significantly between cell lines. This variability can be attributed to factors such as the endogenous expression level of PRMT5, the cell's metabolic rate, membrane permeability to the inhibitor, and the specific signaling pathways affected in that cell type.[2]
Q4: What are the key readouts to consider when determining the optimal incubation time?
A4: The choice of readout depends on the experimental question. Key readouts include:
-
Target Engagement: Measuring the reduction of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3, H4R3me2s) by Western Blot.[4]
-
Cell Viability/Proliferation: Assessing the cytotoxic or cytostatic effects using assays like MTT, MTS, or CellTiter-Glo®.[1][5]
-
Apoptosis: Quantifying programmed cell death using methods like Annexin V/PI staining and flow cytometry.[1]
-
Gene Expression: Analyzing changes in the expression of PRMT5 target genes via qPCR or RNA sequencing.
Experimental Protocols
Determining Optimal Incubation Time for PRMT5 Inhibitor Treatment
This protocol outlines a systematic approach to identify the optimal incubation duration for a PRMT5 inhibitor in a cell-based assay.
1. Cell Seeding:
-
Seed cells in multiple plates (e.g., 96-well for viability, larger formats for Western blotting) at a density that ensures they are in the logarithmic growth phase throughout the experiment.
-
Allow cells to adhere and recover for 24 hours at 37°C in a humidified CO₂ incubator.[1]
2. Inhibitor Preparation:
-
Prepare a stock solution of the PRMT5 inhibitor in a suitable solvent, such as DMSO.[6]
-
Prepare serial dilutions of the inhibitor in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.[1]
3. Time-Course Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the PRMT5 inhibitor or the vehicle control.
-
Incubate the plates for a range of time points (e.g., 24, 48, 72, 96, and 120 hours).[1][3]
4. Assay Performance:
-
At each designated time point, harvest the cells or perform the desired assay.
-
For Cell Viability (MTT Assay):
-
For Target Engagement (Western Blot):
-
Lyse the cells and quantify protein concentration.[4]
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Probe the membrane with a primary antibody specific for a known PRMT5 substrate (e.g., anti-SDMA or anti-H4R3me2s) and a loading control (e.g., β-actin or total Histone H4).[4]
-
Incubate with an appropriate secondary antibody and visualize the bands.[6]
-
-
5. Data Analysis:
-
Cell Viability: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each time point. The optimal incubation time is often the point at which a stable and potent IC50 is achieved.
-
Target Engagement: Quantify the band intensities for the methylated substrate and normalize to the loading control. The optimal incubation time would be the earliest point at which maximal inhibition of the methylation mark is observed.
Data Presentation
Table 1: Example Data Summary for Time-Course and Dose-Response Experiment
| Incubation Time (hours) | Inhibitor Concentration (µM) | % Cell Viability (relative to Vehicle) | % SDMA Reduction (relative to Vehicle) |
| 24 | 0.1 | 95 | 10 |
| 1 | 80 | 40 | |
| 10 | 60 | 75 | |
| 48 | 0.1 | 85 | 25 |
| 1 | 65 | 70 | |
| 10 | 40 | 90 | |
| 72 | 0.1 | 70 | 40 |
| 1 | 45 | 95 | |
| 10 | 20 | 98 | |
| 96 | 0.1 | 60 | 45 |
| 1 | 30 | 96 | |
| 10 | 15 | 99 |
Mandatory Visualization
References
minimizing PRMT5-IN-46 toxicity in primary cells
Disclaimer: The following information is based on publicly available data for various PRMT5 inhibitors. As specific data for "PRMT5-IN-46" is not available, this guide provides general troubleshooting advice and protocols for researchers working with PRMT5 inhibitors in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT5 inhibitors?
A1: PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[3][4][5] PRMT5 inhibitors block the enzymatic activity of PRMT5, leading to a reduction in symmetric dimethylarginine levels on its substrates. This can induce cell cycle arrest, apoptosis, and other cellular effects depending on the cell type and context.[1][5]
Q2: Why am I observing high toxicity in my primary cells with this compound?
A2: Primary cells can be more sensitive to PRMT5 inhibition than cancer cell lines. PRMT5 is essential for the survival and proliferation of normal cells, including hematopoietic stem cells and T cells.[6] Inhibition of PRMT5 can disrupt critical cellular functions in these cells, leading to toxicity.[7] Some PRMT5 inhibitors have a narrow therapeutic window, causing toxicity to normal cells.[7][8]
Q3: Are there ways to reduce the toxicity of this compound in my primary cell cultures?
A3: Yes, several strategies can be employed to minimize toxicity:
-
Titrate the dose: Perform a dose-response curve to determine the lowest effective concentration of the inhibitor.
-
Optimize treatment duration: A shorter treatment duration may be sufficient to achieve the desired biological effect with less toxicity.
-
Use a selective inhibitor: Newer generation, MTA-cooperative PRMT5 inhibitors are designed to be more selective for cancer cells with MTAP gene deletion, sparing normal tissues.[7][9] If applicable to your research, consider using such an inhibitor.
-
Supplement the media: Depending on the primary cell type, specific growth factors or cytokines might help improve cell viability during treatment. For instance, T cells rely on cytokines like IL-2 and IL-7 for survival and proliferation, and PRMT5 inhibition can impair this signaling.[6]
Q4: How can I confirm that this compound is inhibiting PRMT5 in my cells?
A4: You can measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) or SmD3, by Western blot.[10][11] A dose-dependent decrease in these marks will confirm on-target activity of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in primary cells | - Compound concentration too high- Extended treatment duration- Off-target effects- High sensitivity of the primary cell type | - Perform a dose-response and time-course experiment to find the optimal concentration and duration.- Use a structurally unrelated PRMT5 inhibitor to confirm if the phenotype is on-target.[10]- Use genetic knockdown (siRNA/shRNA) of PRMT5 as a control.[10]- Research the specific requirements of your primary cells and consider media supplements. |
| Inconsistent IC50 values | - Compound instability or improper storage- Variability in cell density or passage number- Inconsistent assay conditions | - Aliquot stock solutions to minimize freeze-thaw cycles.[10]- Use cells within a consistent passage number range and ensure uniform seeding density.[10]- Standardize all assay parameters, including incubation times and reagent concentrations. |
| Weak or no effect in cell-based assays | - Poor cell permeability of the inhibitor- High expression of drug efflux pumps- Insufficient target engagement | - Confirm the cell permeability of the inhibitor from the manufacturer's data or literature.- Test for the presence of efflux pumps and consider using efflux pump inhibitors.[10]- Perform a Western blot to check for the reduction in SDMA marks on PRMT5 substrates.[10][11] |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of Various PRMT5 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 | Reference |
| CMP5 | ATL patient cells | Primary Cancer Cells | 23.94–33.12 µM | [8] |
| CMP5 | PBMCs | Healthy Control | 58.08 µM | [8] |
| HLCL61 | ATL patient cells | Primary Cancer Cells | 2.33–42.71 µM | [8] |
| HLCL61 | PBMCs | Healthy Control | 43.37 µM | [8] |
| PRT382 | MCL cell lines | Cancer Cell Lines | 44.8 to 1905.5 nM | [12] |
Key Signaling Pathways and Experimental Workflows
Caption: PRMT5 regulates key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: A typical experimental workflow for evaluating the toxicity and on-target effects of a PRMT5 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for PRMT5 Activity
This protocol is for confirming the on-target activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate.
Materials:
-
Treated and untreated primary cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody for a loading control.
-
Quantify the band intensities to determine the relative reduction in H4R3me2s levels.
References
- 1. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Is Required for T Cell Survival and Proliferation by Maintaining Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PRMT5 Inhibitor Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving PRMT5 inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of our PRMT5 inhibitor between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge and can arise from multiple factors, ranging from the integrity of the inhibitor to the specifics of the assay conditions.[1]
-
Compound Integrity and Handling:
-
Solubility: Ensure your PRMT5 inhibitor is fully dissolved. Visually inspect for any precipitate in your stock solutions. It is advisable to prepare fresh stock solutions regularly.[1][2]
-
Storage and Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions as this can lead to degradation. Aliquoting stocks into single-use volumes is recommended for long-term storage.[1]
-
Purity: If you suspect batch-to-batch variability, confirm the purity and identity of your inhibitor using analytical methods like HPLC-MS or NMR.[1]
-
-
Assay Conditions:
-
Biochemical Assays: The enzymatic activity of PRMT5 is sensitive to pH and temperature. Maintain a consistent pH, ideally between 6.5 and 8.5, and a constant temperature (around 37°C) for optimal enzyme activity.[2]
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can shift over time.[1]
-
Cell Density: Ensure uniform cell seeding density, as this can affect inhibitor sensitivity.[1]
-
Serum Concentration: Variations in serum concentration in the cell culture media can influence the effectiveness of the inhibitor.[1]
-
-
Q2: Our PRMT5 inhibitor demonstrates high potency in biochemical assays, but shows weak or no effect in our cell-based assays. What could be the reason for this discrepancy?
A2: A significant drop-off in potency between biochemical and cellular assays is a common hurdle in drug discovery.[2] This can be attributed to several factors related to the cellular environment.
-
Cellular Uptake and Efflux:
-
Target Engagement:
-
Insufficient Incubation Time: The duration of inhibitor treatment may not be long enough to elicit a cellular response. Consider extending the incubation time.[2]
-
Intracellular Stability: The inhibitor may be rapidly metabolized within the cells.
-
-
Off-Target Effects:
-
The observed biochemical activity might be influenced by off-target effects that are not present or are different in a cellular context.
-
Q3: We are observing a cellular phenotype that is inconsistent with the known functions of PRMT5. How can we determine if this is an off-target effect?
A3: Unanticipated cellular phenotypes can arise from the inhibitor interacting with targets other than PRMT5. Several control experiments can help to clarify this.[3]
-
Confirm On-Target Engagement: Perform a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or Histone H4 at Arginine 3 (H4R3me2s). A decrease in SDMA levels indicates that the inhibitor is engaging with PRMT5.[1][3]
-
Use a Structurally Unrelated PRMT5 Inhibitor: Compare the cellular phenotype with that induced by a different, structurally distinct PRMT5 inhibitor. If the phenotypes are similar, it is more likely to be an on-target effect.[1]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PRMT5 expression. The resulting phenotype should mimic the effect of the inhibitor if it is acting on-target.[1][3]
-
Selectivity Profiling: If possible, screen the inhibitor against a panel of other methyltransferases and kinases to identify potential off-target interactions.[1][3]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO). Visually inspect for any particulate matter before diluting into the assay buffer.[1][2] |
| Variable Enzyme Activity | Ensure consistent assay conditions. Maintain a stable pH (6.5-8.5) and temperature (37°C).[2] Use high-quality, fresh PRMT5 enzyme and substrate. |
| Reagent Quality | Use fresh S-adenosylmethionine (SAM), the co-factor for PRMT5, as it can degrade over time. |
| Assay Plate Inconsistencies | Ensure proper mixing in all wells. Check for edge effects on the plate and consider not using the outer wells for critical measurements. |
Guide 2: Poor Correlation Between Biochemical and Cellular Potency
| Potential Cause | Troubleshooting Steps |
| Low Cell Permeability | If the inhibitor's permeability is unknown, consider performing a permeability assay. If permeability is low, you may need to use higher concentrations or longer incubation times in cellular assays.[1][2] |
| Active Efflux | Test for the involvement of efflux pumps by co-incubating your inhibitor with known efflux pump inhibitors.[1] |
| Insufficient Target Engagement | Extend the inhibitor incubation time.[2] Confirm target engagement by measuring the reduction of SDMA marks on known PRMT5 substrates via Western blot.[1] |
| Rapid Metabolism | Conduct metabolic stability assays to determine the half-life of the compound in the cell line of interest. |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol assesses the extent of PRMT5 inhibition within cells by measuring the levels of a key downstream epigenetic mark.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PRMT5 inhibitor or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate of PRMT5 (e.g., anti-SDMA antibody or anti-H4R3me2s) overnight at 4°C.[1][2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or total Histone H4) to ensure equal protein loading.[1][2]
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of the PRMT5 inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the old medium and add fresh medium containing a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[2]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PRMT5 and a general workflow for evaluating PRMT5 inhibitors.
Caption: Key signaling pathways regulated by PRMT5.
Caption: A typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: A logical workflow for troubleshooting inconsistent results.
References
best practices for storing and handling PRMT5-IN-46
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the PRMT5 inhibitor, PRMT5-IN-46. The following sections offer troubleshooting guidance and answers to frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the compound in its solid (powder) form should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C. To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. While specific stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors suggest that stock solutions in DMSO can be stable for up to 6 months at -80°C or for a shorter duration of 1 month at -20°C.[1][2] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[3][4] For creating stock solutions, use anhydrous, high-purity DMSO to ensure maximum solubility and stability. It is advisable to use freshly opened DMSO, as it can absorb moisture from the air, which may affect the solubility of the compound.[2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration. Gentle warming to 37°C and ultrasonication can aid in complete dissolution.[2] Always ensure the solution is clear before use.
Q4: I am observing precipitation in my stock solution. What should I do?
A4: If you observe precipitation in your stock solution, it may be due to storage at an inappropriate temperature or the absorption of moisture by the solvent. You can try to redissolve the compound by gently warming the vial to 37°C and using an ultrasonic bath.[2] To prevent this, ensure the cap is tightly sealed and consider storing the stock solution in a desiccator.
Q5: Can I prepare aqueous working solutions from my DMSO stock?
A5: Directly diluting a concentrated DMSO stock solution into aqueous buffers can often lead to the precipitation of hydrophobic compounds. For cell-based assays, it is recommended to first dilute the DMSO stock to an intermediate concentration before further diluting it into the final cell culture medium. The final concentration of DMSO in the assay should be kept low (typically less than 0.5%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak biological effect observed | Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the powder and stock solutions are stored at the recommended temperatures.[5] |
| Insufficient Incubation Time: The effect of PRMT5 inhibition may take time to manifest. | Conduct a time-course experiment to determine the optimal treatment duration for your specific assay and cell line.[6] | |
| Cell Line Insensitivity: Some cell lines may be less dependent on PRMT5 activity. | Confirm PRMT5 expression in your cell line using methods like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition.[6] | |
| Inconsistent results between experiments | Compound Degradation: Repeated freeze-thaw cycles can degrade the compound. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] |
| Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect results. | Standardize your cell culture protocols and regularly test for mycoplasma contamination.[5] | |
| Cell Toxicity Observed | High Solvent Concentration: The final concentration of DMSO in the culture medium may be too high. | Keep the final DMSO concentration at or below 0.1% if possible. Run a vehicle-only control to assess the effect of the solvent on cell viability.[5] |
| Off-Target Effects: The inhibitor may be affecting other cellular pathways. | Use the lowest effective concentration of the inhibitor. Consider using a structurally unrelated PRMT5 inhibitor as an orthogonal control to confirm that the observed phenotype is due to on-target inhibition.[7] |
Experimental Protocols
Protocol for Reconstitution of this compound in DMSO
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube for 30 seconds. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verify Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Simplified signaling pathway of PRMT5 and the inhibitory action of this compound.
Caption: Recommended workflow for handling and preparing this compound for experiments.
References
Validation & Comparative
Validating the Inhibitory Activity of PRMT5 Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of the inhibitory activities of several prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their relative potencies and the experimental methodologies required for their validation. While specific data for a compound designated "PRMT5-IN-46" is not publicly available, this guide will focus on well-characterized inhibitors to provide a framework for evaluating any novel PRMT5-targeting compound.
Comparative Inhibitory Activity of PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology, leading to the development of a diverse array of small molecule inhibitors.[1] These inhibitors primarily function by targeting the S-adenosylmethionine (SAM) binding site, the substrate-binding site, or through covalent modification of the enzyme.[1] A newer class of inhibitors demonstrates cooperativity with the endogenous PRMT5 inhibitor, methylthioadenosine (MTA), showing selectivity for cancer cells with MTAP deletions.[1][2]
The efficacy of these inhibitors is typically evaluated based on their biochemical potency against the PRMT5/MEP50 complex and their cellular activity, measured by the inhibition of symmetric dimethylarginine (sDMA) levels and anti-proliferative effects on cancer cell lines.[1]
Table 1: Comparison of Biochemical and Cellular Activity of Selected PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cell Line | sDMA IC50 | Proliferation IC50 |
| GSK3326595 | Pemrametostat | Substrate-competitive | 6 nM | Z-138 | 16 nM | 21 nM |
| JNJ-64619178 | Onametostat | SAM-competitive | 0.4 nM | A549 | 2 nM | 46 nM |
| EPZ015666 | --- | Substrate-competitive | 22 nM | Z-138 | 92 nM | 210 nM |
| LLY-283 | --- | Covalent | Not Reported | A549 | 1.5 nM | 4.6 nM |
| MRTX1719 | --- | MTA-cooperative | Not Reported | HCT116 (MTAPdel) | 8 nM | 12 nM |
| MRTX1719 | --- | MTA-cooperative | Not Reported | HCT116 (MTAP WT) | 653 nM | 890 nM |
Data compiled from publicly available information.[1]
Experimental Protocols for Validating Inhibitory Activity
The following are detailed methodologies for key experiments used to validate the inhibitory activity of PRMT5 inhibitors.
Biochemical Assay for PRMT5 Inhibitory Activity (AlphaLISA)
This assay quantifies the inhibitory effect of a compound on the methyltransferase activity of the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide (substrate)
-
S-Adenosyl-L-methionine (SAM) (methyl donor)
-
AlphaLISA anti-methylarginine antibody
-
AlphaLISA acceptor beads
-
Streptavidin donor beads
-
Assay buffer
Procedure:
-
Prepare a dilution series of the test inhibitor.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, the test inhibitor, and the biotinylated H4 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction and add the AlphaLISA anti-methylarginine antibody, followed by the acceptor beads and streptavidin donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curve.
Western Blot Analysis for Cellular Symmetric Dimethylarginine (sDMA) Levels
This assay measures the ability of an inhibitor to engage PRMT5 within a cellular context by quantifying the levels of sDMA, a direct product of PRMT5 activity.[1]
Materials:
-
Cancer cell lines of interest
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sDMA, anti-vinculin or anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[3]
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of the PRMT5 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities and normalize sDMA levels to the loading control to determine the IC50.
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay determines the anti-proliferative effect of the PRMT5 inhibitor on cancer cell lines.[3]
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
Cell culture medium
-
MTS or MTT reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the PRMT5 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration that inhibits cell growth by 50%).
Visualizing Pathways and Workflows
PRMT5 Signaling and Inhibition
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification plays a crucial role in various cellular processes, including gene regulation, RNA splicing, DNA damage response, and cell cycle progression.[5][6] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers.[4][5]
Caption: PRMT5 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Validating PRMT5 Inhibitor Activity
The validation of a novel PRMT5 inhibitor follows a logical progression from biochemical assays to cellular and potentially in vivo models.
Caption: General workflow for the validation of a novel PRMT5 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRMT5 Inhibitors: The Clinical Candidate GSK3326595 vs. a Novel Tetrahydroisoquinoline Compound
An Objective Guide for Researchers and Drug Development Professionals
The enzyme Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that promote cancer cell proliferation and survival.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, signal transduction, and DNA damage repair.[3][4] Its overexpression is linked to poor prognosis in numerous cancers, including lymphoma, breast, lung, and colorectal cancers.[4][5] This has spurred the development of small molecule inhibitors aimed at disrupting its catalytic activity.
This guide provides a detailed, data-driven comparison of two potent PRMT5 inhibitors: GSK3326595 (also known as EPZ015666) , a well-characterized inhibitor currently in clinical trials, and Compound 20 , a novel and highly potent tetrahydroisoquinoline (THIQ) derivative designed for enhanced efficacy.[5][6]
Note on PRMT5-IN-46: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." Therefore, this guide utilizes data for the potent, next-generation inhibitor "Compound 20" to provide a relevant and data-rich comparison against the clinical benchmark, GSK3326595.[5][7]
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the key biochemical and cellular performance metrics for GSK3326595 and Compound 20, based on published preclinical data.
Table 1: Biochemical and Cellular Potency
| Parameter | GSK3326595 (EPZ015666) | Compound 20 | Reference |
| Biochemical IC50 | 9.2 nM | 4.2 nM | [5] |
| Cellular Antiproliferative Activity (MV-4-11 cells) | 19.8 nM | 8.1 nM | [5] |
| Cellular Antiproliferative Activity (MDA-MB-468 cells) | 114.7 nM | 28.6 nM | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy (MV-4-11 Xenograft Model)
| Compound | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Compound 20 | 100 mg/kg, p.o., q.d. | 75.3% | [5] |
p.o. (per os): administered orally; q.d. (quaque die): once a day. Data for GSK3326595 in a directly comparable in vivo model was not available in the cited sources, however, EPZ015666 has demonstrated dose-dependent antitumor activity in multiple mantle cell lymphoma xenograft models.[8][9]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, it is crucial to visualize the PRMT5 signaling pathway and the standard workflow for inhibitor characterization.
Caption: PRMT5 signaling and point of inhibition.
References
- 1. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to PRMT5 Inhibitors in Solid Tumors: JNJ-64619178 vs. PRMT5-IN-46
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), JNJ-64619178 and PRMT5-IN-46, with a focus on their potential applications in solid tumor research and development. PRMT5 is a critical enzyme in various cellular processes, including gene transcription and RNA splicing, and its overexpression is linked to poor prognosis in numerous cancers, making it a compelling therapeutic target.[1] This comparison aims to objectively present the available experimental data to inform research and development decisions.
Executive Summary
JNJ-64619178 is a potent, selective, and orally bioavailable PRMT5 inhibitor that has undergone extensive preclinical characterization and has shown preliminary antitumor activity in a Phase 1 clinical trial in patients with advanced solid tumors.[2][3] In contrast, this compound, also known as compound 278, is a preclinical tool compound with limited publicly available data. While it demonstrates in vitro inhibitory activity against PRMT5, reports suggest it may possess significant toxicity, limiting its further development.
Mechanism of Action
Both JNJ-64619178 and this compound are small molecule inhibitors of PRMT5. However, their binding mechanisms and kinetics differ significantly, impacting their pharmacological profiles.
JNJ-64619178 exhibits a unique, pseudo-irreversible binding mode. It simultaneously occupies the S-adenosylmethionine (SAM) and the protein substrate binding pockets of the PRMT5/MEP50 complex.[2][4] This dual-binding leads to a slow off-rate, resulting in prolonged and potent inhibition of PRMT5's methyltransferase activity.[2] A primary consequence of PRMT5 inhibition by JNJ-64619178 is the widespread alteration of RNA splicing.[5]
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes relevant to cancer and the points of intervention for inhibitors like JNJ-64619178 and this compound. PRMT5 symmetrically dimethylates arginine residues on histone and non-histone proteins, influencing gene expression, RNA splicing, and signal transduction pathways.
References
A Comparative Selectivity Profile of Advanced PRMT5 Inhibitors
A detailed guide for researchers and drug development professionals on the selectivity of leading Protein Arginine Methyltransferase 5 inhibitors, with a focus on JNJ-64619178 and GSK3326595.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes that support tumorigenesis.[1][2][3] The enzyme catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing gene expression, RNA splicing, and DNA damage repair.[1][2] The development of small molecule inhibitors against PRMT5 is a promising area of cancer therapy, with several candidates advancing into clinical trials.[1][2] This guide provides a comparative analysis of the selectivity profiles of two prominent PRMT5 inhibitors, JNJ-64619178 (Onametostat) and GSK3326595 (Pemrametostat), alongside other key competitors.
A critical attribute for any clinical candidate is its selectivity, which minimizes off-target effects and associated toxicities. This guide presents quantitative data on the selectivity of these inhibitors, details the experimental methodologies used for their characterization, and provides visual representations of the PRMT5 signaling pathway and experimental workflows.
Quantitative Selectivity Data
The selectivity of PRMT5 inhibitors is typically assessed against a panel of other protein methyltransferases (PMTs) and often a broader panel of kinases. High selectivity for PRMT5 over other PMTs, especially the closely related PRMTs, is a key indicator of a well-designed inhibitor.
JNJ-64619178 has demonstrated high selectivity for PRMT5. In a panel of 37 human arginine and lysine methyltransferases, a high concentration (10 μmol/L) of JNJ-64619178 inhibited the PRMT5/MEP50 complex by over 80%, while showing minimal to no inhibition (<15%) of other closely related arginine methyltransferases like PRMT1 and PRMT7.[4] No significant inhibition of lysine methyltransferases was observed.[4]
GSK3326595 (formerly EPZ015666) is also a potent and selective PRMT5 inhibitor.[1][5] It has shown over 20,000-fold selectivity for PRMT5 compared to other PMTs.[5] This high degree of selectivity is a crucial feature for its development as a therapeutic agent.[6]
The following table summarizes the inhibitory activity and selectivity of key PRMT5 inhibitors.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Selectivity Highlights |
| JNJ-64619178 | Onametostat | SAM-competitive, pseudo-irreversible | 0.14 nM[7] | >80% inhibition of PRMT5 at 10 µM, with <15% inhibition of 36 other methyltransferases.[4] |
| GSK3326595 | Pemrametostat, EPZ015666, EPZ015938 | Substrate-competitive, SAM-uncompetitive, reversible | 6.0 - 22 nM[3][8][9] | >20,000-fold selectivity over other protein methyltransferases.[5] |
| MRTX1719 | MTA-cooperative | Not specified | Selective for MTAP-null tumor cells.[10] | |
| PRT811 | Not specified | Not specified | Brain-penetrant.[11] |
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of PRMT5 inhibitors.
Radiometric Methyltransferase Assay
This assay is a standard method for measuring the enzymatic activity of PRMT5 and the potency of inhibitors.
-
Objective: To determine the IC50 value of an inhibitor against the purified PRMT5/MEP50 complex.
-
Materials:
-
Purified recombinant human PRMT5/MEP50 complex.
-
Histone H3 or H4 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Test inhibitor (e.g., JNJ-64619178, GSK3326595).
-
Assay buffer, scintillation fluid.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, combine the PRMT5/MEP50 enzyme, the peptide substrate, and the test inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction, typically by adding trichloroacetic acid.
-
Detection: Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In-Cell Target Engagement Assay (Western Blot)
This assay measures the ability of an inhibitor to engage with PRMT5 within a cellular environment by quantifying the methylation of a known intracellular substrate.
-
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a specific PRMT5-mediated methylation mark.
-
Materials:
-
Cancer cell line known to be sensitive to PRMT5 inhibition (e.g., A549 lung cancer cells).[12]
-
Test inhibitor.
-
Primary antibody specific for the symmetric dimethylated form of a PRMT5 substrate (e.g., anti-sDMA-SmD3).[12]
-
Primary antibody for a loading control (e.g., anti-β-actin or total SmD3).[12]
-
Appropriate secondary antibodies.
-
Cell lysis buffer, SDS-PAGE gels, and Western blot equipment.
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the test inhibitor for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies for the sDMA mark and the loading control.
-
Detection: Use a suitable detection method (e.g., chemiluminescence or fluorescence) to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control. Calculate the percent reduction in the sDMA mark for each inhibitor concentration and determine the EC50 value.
-
Visualizations
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes. PRMT5, in complex with MEP50, methylates a variety of substrates, leading to downstream effects on gene expression, RNA processing, and cell proliferation.
Caption: The PRMT5 signaling pathway illustrating its role in the nucleus and cytoplasm.
Experimental Workflow for Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a PRMT5 inhibitor.
Caption: A typical experimental workflow for determining the selectivity profile of a PRMT5 inhibitor.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRMT5 Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the current landscape of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, offering a comparative guide to their efficacy, mechanisms of action, and clinical trial outcomes. This guide provides supporting experimental data and detailed protocols for key assays to aid researchers in their evaluation of these promising therapeutic agents.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in cancer progression. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating essential cellular processes including gene transcription, RNA splicing, and cell signaling.[1] Its dysregulation has been implicated in various malignancies, making it an attractive target for the development of novel cancer therapies.[2][3]
This guide provides a head-to-head comparison of different classes of PRMT5 inhibitors, with a focus on those that have entered clinical development. We present a comprehensive overview of their performance, supported by preclinical and clinical data, to assist researchers, scientists, and drug development professionals in navigating this rapidly evolving field.
Mechanism of Action and Classification of PRMT5 Inhibitors
PRMT5 inhibitors can be broadly categorized based on their mechanism of action. Understanding these distinctions is crucial for evaluating their therapeutic potential and identifying the most suitable candidates for specific cancer types.
The primary classes of PRMT5 inhibitors include:
-
S-adenosylmethionine (SAM)-Competitive Inhibitors: These small molecules directly compete with the methyl donor SAM for binding to the catalytic site of PRMT5, thereby preventing the transfer of a methyl group to substrate proteins.[2]
-
Substrate-Competitive Inhibitors: This class of inhibitors competes with the protein substrate for binding to PRMT5.
Quantitative Data Comparison of Leading PRMT5 Inhibitors
The following table summarizes key quantitative data for prominent PRMT5 inhibitors, allowing for a direct comparison of their potency and efficacy.
| Inhibitor | Class | IC50 (Biochemical Assay) | Cellular Potency (EC50) | Key Clinical Trial Findings | Reference(s) |
| GSK3326595 (Pemrametostat) | SAM-Competitive | ~22 nM | Varies by cell line | Modest single-agent activity. Partial responses observed in adenoid cystic carcinoma and non-Hodgkin lymphoma. Development has been discontinued. | [6][7] |
| JNJ-64619178 (Onametostat) | SAM/Substrate Dual Inhibitor | 0.14 nM | Sub-micromolar in sensitive lines | Manageable safety profile. Objective response rate of 5.6% in a Phase 1 study of advanced solid tumors and NHL. Notably, an 11.5% ORR in adenoid cystic carcinoma. | [8][9] |
| MRTX1719 | MTA-Cooperative | Preferential inhibition of PRMT5•MTA complex | Potent in MTAP-deleted cells | Well-tolerated with no dose-limiting toxicities typical of first-generation PRMT5 inhibitors. Objective responses observed in patients with MTAP-deleted melanoma, gallbladder adenocarcinoma, mesothelioma, and NSCLC. | [10][11][12] |
| AMG 193 | MTA-Cooperative | Preferential inhibition of PRMT5•MTA complex | Potent in MTAP-deleted cells | Favorable safety profile. Encouraging antitumor activity across various MTAP-deleted solid tumors, with an objective response rate of 21.4% in a Phase 1 study. | [4][5][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: Workflow for PRMT5 Inhibitor Evaluation.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of PRMT5 inhibitors. Below are detailed methodologies for key assays.
Biochemical PRMT5 Enzymatic Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the PRMT5/MEP50 enzyme complex.[14]
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosylmethionine (SAM)
-
Biotinylated histone H4 peptide substrate
-
Test inhibitor compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
Detection reagents (e.g., AlphaLISA-based or fluorescence polarization-based)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.
-
Add the PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate to the wells of a 384-well plate.
-
Add the diluted test inhibitor to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., containing EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay
This assay measures the effect of a PRMT5 inhibitor on the growth and viability of cancer cell lines.[15][16]
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MTAP-deleted and wild-type)
-
Complete cell culture medium
-
Test inhibitor compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear or white-walled cell culture plates
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 to 120 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the EC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.[17][18]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor compound and vehicle for administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in 100-200 µL of PBS or media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the PRMT5 inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Conclusion
The landscape of PRMT5 inhibitors is rapidly advancing, with newer agents demonstrating improved selectivity and promising clinical activity, particularly the MTA-cooperative inhibitors in MTAP-deleted cancers. This guide provides a framework for the comparative analysis of these compounds, highlighting the importance of understanding their distinct mechanisms of action and utilizing standardized experimental protocols for their evaluation. As more clinical data becomes available, the therapeutic potential of targeting PRMT5 in oncology will become even clearer, offering hope for new and effective treatments for a range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 12. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 13. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Confirming On-Target Effects of PRMT5-IN-46: A Comparative Guide to Using siRNA
Introduction: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical roles in cell proliferation, mRNA splicing, and signal transduction.[1][2] Small molecule inhibitors, such as PRMT5-IN-46, are valuable tools for interrogating PRMT5 function and for therapeutic development. However, ensuring that the observed cellular effects of an inhibitor are due to the specific modulation of the intended target is a critical validation step. This guide provides a comprehensive comparison and detailed protocols for using small interfering RNA (siRNA) to confirm the on-target activity of this compound. The core principle is that specific genetic knockdown of PRMT5 should phenocopy the effects of its chemical inhibition.[2]
Logical Framework for On-Target Validation
The validation strategy hinges on a direct comparison of outcomes from two distinct methods of inhibiting PRMT5 function. If the cellular and molecular effects of this compound treatment align with those from PRMT5-specific siRNA-mediated knockdown, it provides strong evidence that the inhibitor acts on-target.
Caption: Logic diagram illustrating the on-target validation principle.
Comparison of Modalities: this compound vs. siRNA
While both tools aim to inhibit PRMT5 function, they operate through different mechanisms, each with distinct advantages and limitations. A combination of both provides a more robust validation.
| Feature | This compound (Chemical Inhibitor) | PRMT5 siRNA (Genetic Knockdown) |
| Mechanism of Action | Binds to PRMT5, directly inhibiting its catalytic methyltransferase activity. | Induces degradation of PRMT5 mRNA via the RNA-induced silencing complex (RISC), preventing protein translation.[2] |
| Effect Onset & Duration | Rapid (minutes to hours), reversible upon compound removal. | Slower (24-72 hours for protein depletion), transient (3-7 days), and irreversible for the cell's lifespan.[2] |
| Target | Specifically targets the enzymatic function of the PRMT5 protein. | Depletes the entire PRMT5 protein pool, affecting both catalytic and non-catalytic (scaffolding) functions.[2] |
| Potential Off-Targets | May have off-target effects on other kinases or proteins. | Can have off-target effects by unintentionally silencing other mRNAs with partial sequence homology. |
| Primary Use Case | Dose-response studies, high-throughput screening, preclinical and in vivo studies.[2] | Validating the on-target effects of small molecules, dissecting catalytic vs. non-catalytic roles.[2][3] |
Experimental Design and Protocols
A parallel experimental workflow is essential for a direct comparison. Cells should be cultured under identical conditions, with analyses performed at corresponding endpoints.
Caption: Comparative experimental workflow for on-target validation.
Detailed Experimental Protocols
Protocol 1: PRMT5 Inhibition with this compound
-
Cell Seeding: Plate cells (e.g., HepG2 hepatocellular carcinoma cells) in 96-well (for viability) or 6-well (for protein/RNA) plates to achieve 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle.
-
Incubation: Incubate cells for a predetermined period (e.g., 72 hours).
-
Endpoint Analysis: Proceed to downstream analysis (Western Blot, qRT-PCR, Cell Viability Assay).
Protocol 2: siRNA-Mediated Knockdown of PRMT5
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.[2]
-
siRNA Complex Formation:
-
In one tube, dilute PRMT5-targeting siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.[2]
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate cells for 48-72 hours to allow for mRNA degradation and protein depletion.[4]
-
Endpoint Analysis: Harvest cells to verify knockdown efficiency and perform functional assays.
Data Analysis and Expected Outcomes
Consistent results across both chemical and genetic inhibition are the hallmark of on-target activity.
| Assay | Expected Outcome with this compound | Expected Outcome with PRMT5 siRNA | Interpretation of Concordance |
| qRT-PCR (PRMT5 mRNA) | No significant change in PRMT5 mRNA levels. | >70% reduction in PRMT5 mRNA levels. | Confirms the distinct mechanisms of action. |
| Western Blot (PRMT5 Protein) | No change in total PRMT5 protein levels. | Significant reduction in PRMT5 protein levels. | Confirms successful knockdown. |
| Western Blot (sDMA levels) | Dose-dependent decrease in symmetric dimethylarginine (sDMA) marks (e.g., H4R3me2s).[3] | Significant decrease in global sDMA marks. | Confirms inhibition of PRMT5 catalytic activity by both methods. |
| Cell Viability Assay | Dose-dependent decrease in cell viability.[3] | Significant decrease in cell viability compared to control siRNA.[3] | Indicates that PRMT5 is essential for cell proliferation/survival and the inhibitor's effect is on-target. |
| Western Blot (Signaling) | Decreased phosphorylation of downstream effectors like AKT.[5] | Decreased phosphorylation of downstream effectors like AKT.[5][6] | Demonstrates that the observed signaling impact is mediated through PRMT5. |
| qRT-PCR (Target Genes) | Altered expression of PRMT5 target genes (e.g., downregulation of Cyclin D1).[3] | Similar alteration in the expression of PRMT5 target genes.[6] | Shows that transcriptional regulation effects are specifically due to PRMT5 inhibition. |
PRMT5 Signaling Pathways
PRMT5 regulates multiple key cellular processes. Analyzing markers within these pathways provides robust validation endpoints. PRMT5 can methylate histones (H3R8, H4R3) to regulate gene expression, methylate Sm proteins to control mRNA splicing, and directly methylate signaling components like EGFR and AKT to modulate their activity.[1][7][8]
Caption: Key signaling pathways modulated by PRMT5 activity.
Alternative and Complementary Validation Methods
While siRNA is a gold standard for phenocopying, other methods can further strengthen on-target validation:
-
Thermal Shift Assay (TSA): Demonstrates direct binding of this compound to the PRMT5 protein by measuring changes in its thermal stability.
-
CRISPR/Cas9 Knockout: Provides a permanent genetic model of PRMT5 loss, useful for long-term studies and confirming dependencies.
-
Rescue Experiments: In PRMT5 knockdown cells, introducing a mutated, siRNA-resistant version of PRMT5 should rescue the phenotype, confirming the specificity of the siRNA. If the inhibitor is still effective, it suggests potential off-target effects.
Conclusion: Confirming the on-target effects of a specific inhibitor like this compound is fundamental to its preclinical development. The use of siRNA-mediated gene knockdown provides a powerful and direct method to validate that the inhibitor's biological effects are a true consequence of modulating PRMT5. By demonstrating a high degree of concordance between the phenotypic and molecular changes induced by both this compound and PRMT5 siRNA, researchers can confidently establish the on-target activity of the compound and advance its investigation as a potential therapeutic agent.
References
- 1. The Role of PRMT5 in Immuno-Oncology [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
A Comparative Guide to PRMT5 Inhibitors: Cross-Validation of PRMT5-IN-46 Results with Other Marketed and Investigational Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-46, with a selection of other well-characterized PRMT5 inhibitors. The comparative analysis is based on publicly available experimental data to assist researchers in evaluating the performance and potential applications of these compounds.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers and other diseases, making it an attractive therapeutic target. A growing number of small molecule inhibitors are being developed to target PRMT5, each with distinct biochemical and cellular profiles.
Comparative Analysis of PRMT5 Inhibitor Potency
The following tables summarize the biochemical and cellular potency of this compound and other selected PRMT5 inhibitors. The data has been compiled from various public sources and provides a snapshot of their relative activities.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| This compound | Not Reported | 1-10 µM |
| GSK3326595 (Epizyme) | SAM-uncompetitive, Substrate-competitive | 6.2 nM[1][2] |
| JNJ-64619178 | SAM-competitive, Pseudo-irreversible | 0.14 nM[3][4][5] |
| EPZ015666 | Substrate-competitive | 22 nM[6] |
| LLY-283 | SAM-competitive | 22 nM |
| MRTX1719 | MTA-cooperative | 3.6 nM (with MTA), 20.4 nM (without MTA) |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cellular sDMA IC50 | Cell Proliferation IC50 | Cell Line(s) |
| This compound | Data not available | Data not available | Not applicable |
| GSK3326595 (Epizyme) | 2-160 nM[1][7] | Not explicitly reported as a single IC50 value, but potent anti-proliferative effects observed. | Various lymphoma and breast cancer cell lines[8] |
| JNJ-64619178 | 0.25 nM[3] | 0.08 to >100 nM[9] | A549 (lung cancer) and various other cancer cell lines[3][9] |
| EPZ015666 | Data not available | 96-904 nM | Mantle cell lymphoma (MCL) cell lines[6] |
| LLY-283 | 25 nM | 25 nM | MCF-7 (breast cancer) |
| MRTX1719 | 8 nM (in MTAPdel cells) | 12 nM (in MTAPdel cells) | HCT116 (colon cancer) MTAP-deleted cells |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of inhibitor performance. Below are generalized methodologies for the key experiments cited in this guide.
Biochemical PRMT5 Enzymatic Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
Principle: The assay measures the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a peptide substrate by the PRMT5/MEP50 enzyme. The inhibition of this reaction by a test compound is quantified by measuring the reduction in the formation of the methylated product or the by-product S-adenosylhomocysteine (SAH).
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4-derived peptide substrate
-
S-adenosylmethionine (SAM), often radiolabeled (e.g., [³H]-SAM) or in a system that allows for non-radioactive detection of SAH
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., scintillation cocktail for radioactive assays, or specific antibodies and detection reagents for ELISA or TR-FRET based assays)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the PRMT5/MEP50 enzyme and the peptide substrate to the wells of a microplate.
-
Add the diluted test inhibitor to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by capturing the peptide on a filter membrane).
-
Quantify the amount of methylated peptide or SAH produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Assay
This assay measures the ability of an inhibitor to block PRMT5 activity within a cellular context by quantifying the levels of symmetric dimethylarginine (sDMA) on cellular proteins.
Principle: Cells are treated with the inhibitor, and the overall levels of sDMA-modified proteins are measured, typically by Western blot or ELISA, using an antibody specific for the sDMA mark.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for sDMA
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 48-72 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting or ELISA using the sDMA-specific antibody to detect the levels of symmetrically dimethylated proteins.
-
Normalize the sDMA signal to the loading control.
-
Calculate the percentage of sDMA reduction for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of a PRMT5 inhibitor on the growth and viability of cancer cells.
Principle: The metabolic activity or the number of viable cells is measured after treatment with the inhibitor. Common methods include the MTT, MTS, or CellTiter-Glo assays.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing PRMT5 Signaling and Experimental Workflow
To provide a clearer understanding of the context of PRMT5 inhibition, the following diagrams illustrate a simplified PRMT5 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: Simplified PRMT5 signaling pathway and the point of intervention by inhibitors.
Caption: General experimental workflow for the characterization of PRMT5 inhibitors.
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of PRMT5 Inhibition: A Comparative Guide for Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome treatment resistance. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target for cancer therapy. This guide provides a comprehensive comparison of the synergistic effects observed when PRMT5 inhibitors are combined with other anti-cancer agents, supported by experimental data. While specific data for "PRMT5-IN-46" is not extensively available in the public domain, this guide will utilize data from well-characterized and selective PRMT5 inhibitors as representative examples of this drug class.
Rationale for Synergy: Exploiting Cancer's Vulnerabilities
The primary mechanism driving the synergistic interactions between PRMT5 inhibitors and other cancer therapies often lies in the concept of synthetic lethality. PRMT5 is a crucial enzyme that regulates numerous cellular processes, including DNA damage repair (DDR), gene expression, and RNA splicing.[1][2] By inhibiting PRMT5, cancer cells can be rendered more susceptible to agents that target alternative pathways.
A particularly well-documented synergy exists between PRMT5 inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors.[1] Inhibition of PRMT5 can suppress the homologous recombination (HR) pathway of DNA repair by downregulating key genes like BRCA1, BRCA2, and RAD51.[1] This induces a "BRCAness" phenotype in cancer cells, making them highly dependent on other DNA repair mechanisms where PARP enzymes are critical.[1] The simultaneous inhibition of both PRMT5 and PARP leads to a catastrophic level of DNA damage and subsequent cell death.[1]
Furthermore, PRMT5 inhibition has been shown to modulate the tumor microenvironment, making "cold" tumors more responsive to immunotherapy.[3][4] This is achieved by enhancing antigen presentation and activating innate immunity signaling pathways.[4]
Comparative Efficacy of PRMT5 Inhibitor Combinations
The synergistic anti-cancer activity of PRMT5 inhibitors has been demonstrated across a wide range of cancer types in combination with various therapeutic agents.
Table 1: Synergistic Effects of PRMT5 Inhibitors with PARP Inhibitors
| PRMT5 Inhibitor | PARP Inhibitor | Cancer Type | Key Findings | Reference |
| GSK3326595 | Olaparib, Talazoparib | Triple-Negative Breast Cancer (TNBC) | Potentiated cell death in BRCA1 wild-type TNBC cell lines. | [5] |
| TNG908 | Talazoparib | Breast Cancer | Synergy observed in all tested breast cancer cell lines, independent of BRCA1/2 and MTAP status. | [6][7] |
| AZ14209703 | Olaparib | Bladder Urothelial Carcinoma | Demonstrated synergy in both MTAP-deficient and MTAP-proficient cell lines. | [8] |
| Representative PRMT5i | Olaparib, Niraparib, Talazoparib | Various Cancers | Induces synthetic lethality by suppressing the homologous recombination pathway. | [1] |
Table 2: Synergistic Effects of PRMT5 Inhibitors with Chemotherapy
| PRMT5 Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| EPZ015938 | Cisplatin | Triple-Negative Breast Cancer (TNBC) | Strong synergistic interaction in multiple TNBC cell lines, even in those resistant to PRMT5 inhibition alone. | [9] |
| EPZ015938 | Doxorubicin, Camptothecin | Triple-Negative Breast Cancer (TNBC) | Lesser synergistic effects observed compared to cisplatin. | [9] |
| PRMT5 Depletion/Inhibition | Gemcitabine, Paclitaxel | Pancreatic Ductal Adenocarcinoma (PDAC) | Improved response in primary and metastatic PDAC in preclinical models. | [10][11][12] |
Table 3: Synergistic Effects of PRMT5 Inhibitors with Targeted Therapies
| PRMT5 Inhibitor | Targeted Therapy | Cancer Type | Key Findings | Reference |
| EPZ015938 | Erlotinib (EGFRi), Neratinib (HER2i) | Triple-Negative Breast Cancer (TNBC) | Synergy observed, especially in cell lines overexpressing EGFR. | [9] |
| C220 | Ruxolitinib (JAK1/2i) | Myeloproliferative Neoplasms (MPN) | Additive to synergistic effects observed in reducing disease burden. | [13] |
| PRMT5 Inhibitor | MAP Kinase Pathway Inhibitors | Lung, Brain, Pancreatic Cancers | Combination treatment showed improved effectiveness and complete tumor regressions in preclinical models. | [14] |
Table 4: Synergistic Effects of PRMT5 Inhibitors with Immunotherapy
| PRMT5 Inhibitor | Immunotherapy Agent | Cancer Type | Key Findings | Reference |
| GSK3326595 | Anti-PD-1 | Melanoma | Turned unresponsive "cold" tumors "hot," leading to reduced tumor growth and prolonged survival. | [3][4] |
| PRMT5 Inhibition | Anti-PD-L1 | Lung Cancer | Synergistically inhibited lung cancer growth and activated CD8+ T cell immune surveillance. | [15] |
| PRMT5 Inhibitors | Immunotherapy | Triple-Negative Breast Cancer (TNBC) | Potentiated the therapeutic efficacy of immunotherapy. | [16] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PRMT5 inhibitors stem from their influence on multiple critical cellular signaling pathways.
Caption: Key signaling pathways modulated by PRMT5 inhibitors leading to synergistic anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions.
Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of single agents and their combinations and to quantify the degree of synergy.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the PRMT5 inhibitor, the partner drug, and the combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values for each drug. Synergy is quantified using models such as the Loewe additivity model or the Bliss independence model, often calculated with software like Combenefit.[6][7]
Caption: A typical experimental workflow for assessing cell viability and drug synergy using the MTT assay.
Gene Expression Analysis
Objective: To investigate the molecular mechanisms underlying the observed synergy by measuring changes in gene expression.
Protocol (RT-qPCR):
-
RNA Extraction: Isolate total RNA from cells treated with the drugs of interest using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., BRCA1, RAD51, RAD50) and a housekeeping gene for normalization.[5][6]
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
Protein Expression and Activity Analysis
Objective: To confirm changes in protein levels and post-translational modifications resulting from drug treatment.
Protocol (Western Blot):
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., symmetric dimethylarginine (SDMA) to assess PRMT5 activity) and a loading control (e.g., β-actin).[7]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine relative protein expression levels.
Conclusion
The preclinical data strongly support the synergistic anti-cancer activity of combining PRMT5 inhibitors with a variety of other therapeutic agents, including PARP inhibitors, chemotherapy, targeted therapies, and immunotherapy.[1] These combinations hold the potential to expand the utility of existing treatments to a broader patient population, overcome resistance mechanisms, and improve therapeutic outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Inhibition Induces Lymphoma Cell Death through Reactivation of the Retinoblastoma Tumor Suppressor Pathway and Polycomb Repressor Complex 2 (PRC2) Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 inhibition warms up cold tumors and leads to PD-1 blockade response [acir.org]
- 4. A helping hand for cancer immunotherapy - ecancer [ecancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 16. jitc.bmj.com [jitc.bmj.com]
A Comparative Guide to PRMT5 Inhibitors in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The discovery of synthetic lethality between the deletion of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5) has opened a promising therapeutic avenue for a significant subset of human cancers. This guide provides a comparative analysis of the efficacy of various PRMT5 inhibitors, with a focus on their performance in MTAP-deleted cancer models.
While this guide aims to provide a comprehensive overview, it is important to note that specific preclinical efficacy data for PRMT5-IN-46 in MTAP-deleted cancer models is not extensively available in the public domain. This compound, also known as compound 278, is a known PRMT5 inhibitor with a reported IC50 in the micromolar range (1-10 μM). However, to facilitate a valuable comparison for researchers in this field, this guide will focus on other well-characterized PRMT5 inhibitors with published data in the context of MTAP-deleted cancers.
The Landscape of PRMT5 Inhibition in MTAP-Deleted Cancers
The therapeutic strategy for targeting PRMT5 in MTAP-deleted cancers hinges on the accumulation of methylthioadenosine (MTA) in these cells. MTA, a substrate for MTAP, acts as a partial inhibitor of PRMT5. This renders MTAP-deleted cancer cells uniquely vulnerable to further PRMT5 inhibition. PRMT5 inhibitors can be broadly categorized into two classes:
-
First-Generation (MTA-Independent) Inhibitors: These inhibitors, such as GSK3326595, target the catalytic site of PRMT5 regardless of MTA presence. While they show anti-tumor activity, their lack of selectivity can lead to on-target toxicities in normal tissues.
-
Second-Generation (MTA-Cooperative) Inhibitors: This newer class of inhibitors, including MRTX1719, AMG 193, and TNG908, preferentially bind to the PRMT5-MTA complex. This cooperative binding mechanism leads to enhanced potency and selectivity for MTAP-deleted cancer cells, potentially offering a wider therapeutic window.
Comparative Efficacy of PRMT5 Inhibitors
The following tables summarize the available quantitative data for key PRMT5 inhibitors in MTAP-deleted and MTAP-wildtype (WT) cancer models.
In Vitro Cellular Activity: IC50 Values
| Inhibitor | Cancer Cell Line | MTAP Status | IC50 (nM) | Fold Selectivity (MTAP-WT/MTAP-deleted) |
| This compound | - | - | 1,000 - 10,000 | Data not available |
| MRTX1719 | HCT116 (colorectal) | MTAP-deleted | 12[1] | >70[1] |
| HCT116 (colorectal) | MTAP-WT | 890[1] | ||
| Panel of cell lines | MTAP-deleted (median) | 90[2] | ~24[2] | |
| Panel of cell lines | MTAP-WT (median) | 2,200[2] | ||
| AMG 193 | HCT116 (colorectal) | MTAP-deleted | ~40-fold lower than WT[3] | ~40 |
| TNG908 | Panel of cell lines | MTAP-deleted | - | ~15 |
| TNG462 | HAP1 isogenic pair | MTAP-deleted | - | ~45[4] |
| GSK3326595 | Panel of cell lines | MTAP-deleted (median) | 262[2] | ~1.1[2] |
| Panel of cell lines | MTAP-WT (median) | 286[2] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Inhibitor | Tumor Model | MTAP Status | Dosing | Tumor Growth Inhibition (TGI) |
| MRTX1719 | HCT116 Xenograft | MTAP-deleted | 50-100 mg/kg, oral, daily | Significant TGI observed[5] |
| HCT116 Xenograft | MTAP-WT | 50-100 mg/kg, oral, daily | No significant effect on tumor growth[5] | |
| AMG 193 | BxPC-3 (pancreatic) Xenograft | MTAP-deleted | 100 mg/kg, oral, daily | 96% TGI[6] |
| U87MG (glioblastoma) Xenograft | MTAP-deleted | 100 mg/kg, oral, daily | 88% TGI[6] | |
| TNG908 | GBM Orthotopic Model | MTAP-deleted | Oral administration | Near tumor stasis and 3-fold increased median survival[7] |
| GSK3326595 | HCT116 Xenograft | MTAP-deleted & MTAP-WT | - | Similar antitumor activity in both models[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: PRMT5 signaling in MTAP-WT vs. MTAP-deleted cells.
Caption: Workflow for evaluating PRMT5 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PRMT5 inhibitors on the proliferation of MTAP-deleted and MTAP-wildtype cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Symmetric Dimethylarginine (sDMA) Levels
Objective: To assess the pharmacodynamic effect of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (sDMA), a direct marker of PRMT5 activity.
Methodology:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For in vivo studies, tumor tissues are homogenized in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in sDMA levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PRMT5 inhibitors in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PRMT5 inhibitor (and vehicle control) to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers. The formula Volume = (Length x Width²)/2 is commonly used.
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for sDMA).
Conclusion
The development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology for the treatment of MTAP-deleted cancers. These second-generation inhibitors demonstrate superior selectivity and efficacy in preclinical models compared to first-generation compounds. While direct comparative data for this compound is currently limited, the information available for other inhibitors like MRTX1719 and AMG 193 provides a strong rationale for the continued investigation of this therapeutic strategy. Researchers are encouraged to utilize the outlined experimental protocols to rigorously evaluate novel PRMT5 inhibitors and contribute to the growing body of knowledge in this exciting field.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. MTA-Cooperative PRMT5 Inhibitors Are Efficacious in MTAP-Deleted Malignant Peripheral Nerve Sheath Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PRMT5-IN-46
The following guidelines provide essential safety and logistical information for the proper disposal of PRMT5-IN-46, a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a biologically active compound, it is imperative to handle and dispose of this compound with care to minimize risks to personnel and the environment. These procedures are based on established best practices for the disposal of laboratory chemical waste in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Waste Classification
Prior to initiating any disposal procedures, a thorough hazard assessment must be conducted. While specific toxicological data for this compound may be limited, it should be treated as a potentially hazardous substance due to its biological activity, which may include anti-proliferative and cytotoxic effects.[1] Consequently, all waste materials contaminated with this compound must be classified and handled as hazardous chemical waste.
Waste Stream Identification:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any disposable lab consumables (e.g., weigh boats, pipette tips, tubes) that have been in direct contact with the compound.[1]
-
Liquid Waste: Encompasses stock solutions (commonly prepared in solvents like DMSO), experimental media containing the inhibitor, and solvent rinsates from the decontamination of glassware and equipment.[1]
-
Sharps Waste: Consists of any needles, syringes, or other sharp implements contaminated with this compound.[1]
Segregation and Storage of Waste
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Container Requirements | Labeling |
| Solid Waste | Sealable, leak-proof, and chemically compatible container. | "Hazardous Waste" and "this compound Solid Waste".[1] |
| Liquid Waste | Sealable, leak-proof, and chemically compatible container, often with secondary containment. | "Hazardous Waste" and "this compound Liquid Waste" (specify solvent, e.g., DMSO). |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Sharps Waste" and "this compound Contaminated". |
Decontamination and Disposal Procedures
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn when handling this compound and its associated waste.
Spill Management: In the event of a spill, the area should be secured and ventilated.
-
Solid Spills: Carefully sweep or vacuum the solid material into a designated hazardous waste container, taking care to avoid generating dust.[1]
-
Liquid Spills: Absorb the spill using an inert material such as vermiculite, sand, or a commercial spill kit. The absorbent material should then be placed in the solid hazardous waste container.[1]
-
The spill area should be decontaminated with a suitable solvent, with all cleaning materials and rinsate collected as hazardous liquid waste.[1]
Decontamination of Labware: Glassware and other reusable equipment that have been in contact with this compound must be decontaminated prior to standard washing. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a recommended practice.[1] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the following general procedure for the decontamination of laboratory glassware is recommended.
Triple Rinse Protocol for Glassware Decontamination:
-
Initial Rinse: Add a suitable solvent (e.g., ethanol or acetone) to the contaminated glassware. Ensure the solvent comes into contact with all interior surfaces by swirling or rinsing. Decant the solvent into a designated hazardous liquid waste container.[1]
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent. Collect this second rinsate in the same hazardous liquid waste container.[1]
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent and add the rinsate to the waste container.[1]
-
Final Cleaning: After the triple rinse, the glassware can be cleaned according to standard laboratory procedures with detergent and water.[1]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations. Always handle this compound and its waste in a well-ventilated area, such as a chemical fume hood.
References
Essential Safety and Operational Guide for Handling PRMT5-IN-46
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of PRMT5-IN-46, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this research chemical.
Immediate Safety and Handling
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully fastened to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
Engineering Controls
| Control | Description |
| Ventilation | Work with this compound in a well-ventilated area, preferably a chemical fume hood. |
| Designated Area | Establish a designated area for handling this compound to prevent cross-contamination. |
| Eye Wash Station & Safety Shower | Ensure easy and unobstructed access to an emergency eye wash station and safety shower. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and experimental integrity.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from the use of this compound should be considered hazardous chemical waste.
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed container labeled "Hazardous Waste: this compound Solid Waste". | Dispose of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. |
| Liquid Waste | Collect in a dedicated, sealed, and compatible container labeled "Hazardous Waste: this compound Liquid Waste in [Solvent]". | Dispose of through your institution's EHS office or a certified hazardous waste contractor. Do not dispose of down the drain. |
| Sharps Waste | Collect in a designated sharps container. | Dispose of as hazardous sharps waste through your institution's EHS office. |
| Decontamination Rinsate | Collect all solvent rinsate from glassware decontamination in the designated hazardous liquid waste container. | Treat as hazardous liquid waste for disposal. |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[1]
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[1]
-
Incubation: Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[1]
Western Blotting for Target Engagement
This protocol is used to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody against SDMA or a specific methylated substrate overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and a digital imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).[1]
PRMT5 Signaling Pathway
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3] Dysregulation of PRMT5 activity has been implicated in several cancers, making it a significant therapeutic target.[3]
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
